Fluperlapine
Description
structure given in first source
Properties
IUPAC Name |
3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGMKKHCLHVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046123 | |
| Record name | Fluperlapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67121-76-0 | |
| Record name | Fluperlapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67121-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluperlapine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067121760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluperlapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPERLAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG253M961 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluperlapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of fluperlapine, a dibenzazepine derivative with antipsychotic properties. This document details the synthetic route, key chemical and physical characteristics, and analytical methodologies. Furthermore, it elucidates the principal signaling pathways through which this compound is understood to exert its pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties
This compound, with the IUPAC name 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-dibenzo[b,e]azepine, is a tricyclic compound chemically and pharmacologically related to clozapine.[1][2] It was first synthesized in 1979.[2] While it demonstrated efficacy in treating conditions such as schizophrenia and psychosis, it was never commercialized.[2] This was potentially due to its capacity to induce agranulocytosis, a serious adverse effect also associated with clozapine.[2]
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀FN₃ | |
| Molecular Weight | 309.39 g/mol | |
| IUPAC Name | 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-dibenzo[b,e]azepine | |
| CAS Number | 67121-76-0 | |
| Appearance | To be determined | |
| Solubility | To be determined | |
| pKa | To be determined | |
| Melting Point | To be determined | |
| Purity (typical) | >98% | |
| Storage Conditions | Dry, dark, 0 - 4°C (short term), -20°C (long term) |
Synthesis of this compound
The synthesis of this compound and related 6-piperazinyl-11H-dibenzo[b,e]azepines is described in U.S. Patent 4,308,207. The general synthetic scheme involves the reaction of a lactam intermediate with a piperazine derivative.
General Synthetic Scheme
The synthesis of this compound can be conceptualized as a two-step process starting from a suitable dibenzo[b,e]azepine lactam.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example for the synthesis of a 6-piperazinyl-11H-dibenzo[b,e]azepine derivative, based on general methods for this class of compounds. Researchers should consult the specific details within U.S. Patent 4,308,207 and adapt the procedure accordingly for this compound.
Materials:
-
3-Fluoro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one (the lactam intermediate)
-
N-methylpiperazine
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous toluene
-
Anhydrous anisole
-
Isopropanol
-
Concentrated ammonia solution
-
Diatomaceous earth
-
Hydrochloric acid (10%)
-
Ether or other suitable organic solvent for extraction
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and anhydrous anisole.
-
Addition of TiCl₄: Cool the solvent mixture in an ice bath and slowly add titanium tetrachloride via the dropping funnel.
-
Addition of Reactants: To the cooled solution, add the 3-fluoro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one and N-methylpiperazine.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-112°C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to 60-70°C and add isopropanol to dissolve any precipitated titanium compounds.
-
Add diatomaceous earth and then slowly add concentrated ammonia solution with cooling to precipitate titanium salts.
-
Filter the mixture, washing the filter cake with toluene.
-
Combine the filtrate and washings, and wash with water.
-
Extract the organic phase with 10% hydrochloric acid.
-
Make the acidic aqueous extract basic with an excess of dilute ammonia to precipitate the crude product.
-
-
Purification:
-
Extract the crude product with a suitable organic solvent such as ether.
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
-
Analytical Methodologies
Validated analytical methods are crucial for the quantification and characterization of this compound in research and development settings. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally related antipsychotic drugs and can be adapted.
High-Performance Liquid Chromatography (HPLC) (Illustrative)
This method is based on a general reverse-phase HPLC procedure for the analysis of olanzapine, a structurally similar compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a phosphate buffer (pH 4.0) and acetonitrile in a ratio of approximately 53:47 (v/v), with a small amount of an amine modifier like triethylamine (e.g., 0.03%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 235 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase. For analysis in biological matrices, a liquid-liquid or solid-phase extraction would be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dibenzazepine ring system, the methylene protons of the azepine and piperazine rings, and the methyl protons of the N-methyl group.
-
¹³C-NMR: The carbon-13 NMR spectrum will show distinct signals for each of the 19 carbon atoms in the this compound molecule, including the aromatic carbons, the aliphatic carbons of the rings, and the methyl carbon.
-
¹⁹F-NMR: Given the presence of a fluorine atom, fluorine-19 NMR would be a valuable technique for characterization, showing a signal for the single fluorine atom on the aromatic ring.
Mechanism of Action and Signaling Pathways
This compound's pharmacological profile is characterized by its interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic systems. It acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors.
Dopamine D₂ Receptor Signaling Pathway
This compound blocks D₂ receptors, which are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. This antagonism is believed to be a key mechanism for its antipsychotic effects.
Serotonin 5-HT₂A Receptor Signaling Pathway
This compound also exhibits antagonist activity at 5-HT₂A receptors. This action is thought to contribute to its atypical antipsychotic profile, potentially mitigating some of the extrapyramidal side effects associated with D₂ receptor blockade and improving negative symptoms of schizophrenia.
Conclusion
This compound remains a compound of significant interest for its complex pharmacology and its potential to inform the development of novel antipsychotic agents. This technical guide has provided a detailed overview of its synthesis and chemical properties, drawing from the available scientific and patent literature. While a complete experimental dataset for some of its physical properties is lacking, the provided methodologies for synthesis and analysis offer a solid foundation for researchers. The elucidation of its interactions with key neurotransmitter signaling pathways underscores the rationale for its antipsychotic activity and provides a framework for future drug discovery efforts in this therapeutic area. Further research to fully characterize its physicochemical properties and to develop and validate specific analytical methods is warranted.
References
A Comparative Analysis of the Receptor Binding Profiles: Fluperlapine vs. Clozapine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the receptor binding profiles of the atypical antipsychotic fluperlapine and the benchmark atypical antipsychotic, clozapine. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacological characteristics of these two compounds. The guide summarizes quantitative binding data, outlines detailed experimental methodologies for receptor binding assays, and visualizes key signaling pathways and experimental workflows.
Introduction
Clozapine, a dibenzodiazepine derivative, is a cornerstone in the treatment of refractory schizophrenia, exhibiting superior efficacy in a subset of patients who do not respond to other antipsychotic medications. Its therapeutic action is attributed to its complex pharmacology, characterized by a broad receptor binding profile. This compound, a structurally related dibenzazepine, has also been investigated for its antipsychotic properties. Understanding the nuances of this compound's receptor binding profile in comparison to clozapine is crucial for elucidating its potential therapeutic advantages and side-effect liability. This guide aims to provide a detailed, data-driven comparison to inform further research and development.
Quantitative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities (Ki or IC50 in nM) of this compound and clozapine for a range of neurotransmitter receptors. A lower value indicates a higher binding affinity. It is important to note that while extensive data is available for clozapine, quantitative data for this compound is less comprehensive in the public domain.
| Receptor Family | Receptor Subtype | This compound (Ki/IC50, nM) | Clozapine (Ki, nM) |
| Dopamine | D1 | - | 270 |
| D2 | Binds less than clozapine[1] | 160 | |
| D3 | - | 555 | |
| D4 | >100 | 24 | |
| D5 | - | 454 | |
| Serotonin | 5-HT1A | - | 120 |
| 5-HT2A | - | 5.4 | |
| 5-HT2C | - | 9.4 | |
| 5-HT3 | - | 95 | |
| 5-HT6 | Agonist | 4 | |
| 5-HT7 | Agonist | 6.3 | |
| Adrenergic | α1 | ~10 | 1.6 (α1A) |
| α2 | Negligible affinity | 90 (α2A) | |
| Muscarinic | M1-M5 (non-selective) | ~15 | 6.2 (M1) |
| Histamine | H1 | - | 1.1 |
Data for clozapine is primarily from DrugBank and other cited sources. Data for this compound is compiled from various preclinical studies.
Experimental Protocols: Radioligand Binding Assays
The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol for a competitive binding assay, a common method used to determine the Ki of a test compound.
Membrane Preparation
-
Tissue/Cell Homogenization : Tissues (e.g., rodent brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifugation : The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing : The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the assay.
-
Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay) to ensure consistent amounts of receptor are used in each assay.
-
Storage : The prepared membranes are aliquoted and stored at -80°C until use.
Competitive Binding Assay
-
Incubation Setup : The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactive molecule that binds to the receptor of interest), and varying concentrations of the unlabeled test compound (this compound or clozapine).
-
Incubation : The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand : After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing : The filters are washed with a cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement : The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis
-
IC50 Determination : The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Ki Calculation : The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Key Signaling Pathways
The therapeutic and side effects of this compound and clozapine are mediated by their interaction with various G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for two of the most critical receptors in antipsychotic pharmacology: the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Dopamine D₂ Receptor Signaling Pathway (Gαi-coupled)
Dopamine D₂ receptors are coupled to the inhibitory G-protein, Gαi. Antagonism of this receptor by antipsychotics is a key mechanism for their therapeutic effects on the positive symptoms of schizophrenia.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Gαq-coupled)
Serotonin 5-HT₂ₐ receptors are coupled to the G-protein, Gαq. Antagonism of this receptor is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms, and potential efficacy against negative symptoms.
Discussion and Conclusion
The available data indicates that this compound shares some pharmacological similarities with clozapine, notably its potent anticholinergic and anti-α₁-adrenergic activity.[2] However, key differences exist. This compound appears to have a lower affinity for the dopamine D₂ receptor compared to clozapine, a characteristic that may contribute to a lower risk of extrapyramidal side effects.[1] Furthermore, while clozapine has a very high affinity for the 5-HT₂ₐ receptor, comprehensive quantitative data for this compound at this and other serotonin receptor subtypes is needed for a complete comparison. The agonistic activity of this compound at 5-HT₆ and 5-HT₇ receptors also distinguishes it from clozapine and may have implications for its cognitive and antidepressant effects.
References
Pharmacological Characterization of Fluperlapine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluperlapine, a dibenzazepine derivative, is an atypical antipsychotic agent with a complex pharmacological profile that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological characterization of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway and experimental workflow diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antipsychotic drugs.
Introduction
This compound (NB 106-689) is an atypical antipsychotic that exhibits a pharmacological profile similar to clozapine, with additional antidepressant properties.[1][2] Structurally a morphanthridine, it was synthesized and studied for its potential in treating schizophrenia and other psychotic disorders.[3] Despite demonstrating efficacy, it was never commercialized, partly due to concerns about potential agranulocytosis, a side effect also associated with clozapine.[3] This guide delves into the detailed pharmacological characteristics of this compound, providing a foundation for understanding its mechanism of action and potential for future research.
Receptor Binding Profile
The affinity of this compound for a wide range of neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The following table summarizes the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) of this compound at various receptors.
| Receptor | Ki (nM) | IC50 (nM) | Reference(s) |
| Serotonin Receptors | |||
| 5-HT2A | 7.9 | [3] | |
| 5-HT2C | 18.2 | ||
| 5-HT6 | 29 | ||
| 5-HT7 | 4.6 | ||
| Dopamine Receptors | |||
| D1 | 85 | ||
| D2 | 316.2 | ||
| D3 | 254.7 | ||
| D4 | 21 | ||
| Muscarinic Receptors | |||
| M1 | 8.8 | ~15 | |
| M2 | 71 | ||
| M3 | 41 | ||
| M4 | 14 | ||
| M5 | 17 | ||
| Adrenergic Receptors | |||
| α1 | ~10 | ||
| α2 | Negligible affinity |
In Vitro Pharmacology
Functional Activity
This compound's functional activity at various receptors has been assessed through a range of in vitro assays. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a characteristic feature of atypical antipsychotics. Furthermore, it exhibits potent anticholinergic effects, comparable to clozapine. This compound also inhibits the reuptake of norepinephrine, which may contribute to its antidepressant properties.
Key Experimental Protocols
Objective: To determine the binding affinity of this compound to various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or from specific brain regions (e.g., calf cerebral cortex) are prepared by homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors, [3H]-QNB for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Objective: To assess the antagonist activity of this compound at the D2 dopamine receptor.
Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.
-
Assay Setup: Cells are plated in 96- or 384-well plates and allowed to attach.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Dopamine is added to the wells to stimulate the D2 receptors, in the presence of forskolin to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of this compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value.
Objective: To measure the inhibitory effect of this compound on norepinephrine reuptake.
Protocol:
-
Tissue Preparation: Slices of rat cerebral cortex are prepared.
-
Radioligand Incubation: The slices are incubated with [3H]-noradrenaline ([3H]-NA) to allow for its uptake into noradrenergic nerve terminals.
-
Compound Treatment: The slices are then exposed to varying concentrations of this compound.
-
Measurement of Release: The amount of [3H]-NA released from the slices, both spontaneously and upon electrical stimulation, is measured.
-
Data Analysis: The inhibitory effect of this compound on the accumulation and release of [3H]-NA is quantified to determine its potency as a norepinephrine reuptake inhibitor.
In Vivo Pharmacology
In vivo studies in animal models have further elucidated the pharmacological profile of this compound.
-
Antipsychotic-like Activity: this compound shows activity in animal models predictive of antipsychotic efficacy, though it binds less to dopamine D2 receptor sites compared to clozapine. It enhances dopamine turnover to a greater extent than clozapine and is equally active in the striatum, nucleus accumbens, and cortex.
-
Low Extrapyramidal Side Effects: Similar to clozapine, this compound has a low propensity to induce catalepsy and does not cause apomorphine supersensitivity, suggesting a lower risk of extrapyramidal side effects.
-
Antidepressant-like Effects: this compound exhibits effects in common with antidepressants, such as tetrabenazine antagonism and inhibition of norepinephrine uptake ex vivo.
-
Sedation and Muscle Relaxation: The compound induces sedation and muscle relaxation.
-
Prolactin Levels: Unlike many other antipsychotics, this compound does not significantly increase prolactin blood levels.
Pharmacokinetics
Information on the detailed pharmacokinetics of this compound is limited in publicly available literature. General studies on neuroleptic pharmacokinetics from the era of this compound's development highlight the use of techniques like high-performance liquid chromatography (HPLC) for plasma level determination. For atypical antipsychotics like clozapine, pharmacokinetic profiles can show large interpatient variability.
Clinical Studies
Open-label multicenter trials have been conducted to evaluate the efficacy and safety of this compound in patients with schizophrenia.
-
Efficacy: In a trial with 104 schizophrenic patients, a daily dose of 200-400 mg of this compound resulted in a good or very good overall benefit in 66% of patients, with a responder rate of 80%. Another study with 46 patients showed that a mean daily dosage of 300-400 mg was an effective antipsychotic treatment, with a notable improvement in depressive symptoms.
-
Side Effects: The most common side effect was mild to moderate fatigue. Importantly, no drug-induced Parkinsonism was observed, and extrapyramidal side effects were extremely rare. However, a case of agranulocytosis was reported in a patient with pre-existing granulocytopenia, which resolved after discontinuing the drug.
Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams outline the general workflows for key in vitro experiments.
Conclusion
This compound is a pharmacologically complex atypical antipsychotic with a receptor binding profile that explains its antipsychotic, antidepressant, and sedative effects. Its similarity to clozapine, particularly in its low propensity for extrapyramidal side effects, makes it an interesting compound for study. However, the risk of agranulocytosis remains a significant concern. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further exploring the pharmacology of this compound and its potential as a lead compound for the development of safer and more effective treatments for psychotic disorders.
References
- 1. Pharmacology of this compound compared with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological effects of this compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Fluperlapine's Interaction with Cholinergic and Noradrenergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluperlapine, an atypical antipsychotic agent, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's effects on the cholinergic and noradrenergic systems. Drawing from available preclinical data, this document summarizes quantitative binding affinities, details relevant experimental methodologies, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.
Effects on the Cholinergic System
This compound demonstrates pronounced anticholinergic properties, a characteristic it shares with other atypical antipsychotics like clozapine.[1][2] This activity is primarily mediated through its interaction with muscarinic acetylcholine receptors. The anticholinergic nature of this compound is thought to contribute to its lower incidence of extrapyramidal side effects, a significant advantage over typical antipsychotics.[3]
Quantitative Data: Muscarinic Receptor Affinity
The affinity of this compound for muscarinic receptors has been quantified using radioligand binding assays. The available data indicates a potent interaction, comparable to that of clozapine.
| Receptor Family | Radioligand | Tissue Source | Method | Affinity (IC50) | Reference |
| Muscarinic | [³H]-QNB | Calf Cerebral Cortex | Radioligand Displacement Assay | ~15 nM | [4] |
Experimental Protocol: Muscarinic Receptor Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound for muscarinic receptors, based on the methodologies cited in the literature.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for the binding of a radiolabeled antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB), to muscarinic acetylcholine receptors.
Materials:
-
Tissue Preparation: Calf cerebral cortex, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-QNB.
-
Competitor: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus: Glass fiber filters and a cell harvester.
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation: Homogenize the calf cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. Wash the pellet by resuspension and centrifugation. Finally, resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-QNB at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For total binding, add assay buffer instead of the competitor. For non-specific binding, add the high concentration of atropine.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Signaling Pathway
This compound acts as an antagonist at muscarinic receptors. M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins. Antagonism by this compound would block the canonical signaling cascade initiated by acetylcholine, which involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Effects on the Noradrenergic System
This compound interacts with the noradrenergic system in a dual manner: by blocking alpha-1 adrenergic receptors and by inhibiting the reuptake of norepinephrine (noradrenaline). This profile is distinct from some other atypical antipsychotics and contributes to its unique therapeutic and side-effect profile.[1]
Quantitative Data: Adrenergic Receptor and Transporter Affinity
This compound shows a marked affinity for alpha-1 adrenoceptors, while its affinity for alpha-2 adrenoceptors is negligible. It also functions as a norepinephrine reuptake inhibitor.
| Target | Radioligand/Method | Tissue Source | Affinity (IC50) | Reference |
| Alpha-1 Adrenoceptors | Radioligand Displacement Assay | Calf Cerebral Cortex | ~10 nM | |
| Norepinephrine Transporter | Inhibition of [³H]-Norepinephrine Accumulation | Rat Cerebral Cortex Slices | Less potent than imipramine |
Experimental Protocol: Norepinephrine Reuptake Inhibition Assay
The following is a generalized protocol for assessing norepinephrine reuptake inhibition in rat brain slices.
Objective: To measure the ability of this compound to inhibit the uptake of [³H]-norepinephrine into rat cerebral cortex slices.
Materials:
-
Tissue Preparation: Rat cerebral cortex slices (e.g., 300 µm thickness).
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: this compound at various concentrations.
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer, saturated with 95% O₂ / 5% CO₂.
-
Inhibitors: Pargyline (to inhibit monoamine oxidase) and U-0521 (to inhibit catechol-O-methyltransferase).
-
Filtration and Scintillation Counting equipment.
Procedure:
-
Slice Preparation: Prepare thin slices of rat cerebral cortex using a tissue chopper or vibratome.
-
Pre-incubation: Pre-incubate the slices in uptake buffer containing pargyline and U-0521 to prevent the metabolic degradation of norepinephrine.
-
Incubation: Transfer the slices to tubes containing fresh buffer with varying concentrations of this compound. After a short pre-incubation with the test compound, add [³H]-norepinephrine at a fixed concentration.
-
Uptake Period: Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for norepinephrine uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the slices with ice-cold buffer.
-
Lysis and Quantification: Lyse the tissue slices and measure the accumulated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]-norepinephrine uptake (IC50).
Signaling Pathway
This compound's antagonism of alpha-1 adrenergic receptors interferes with the Gq/11-coupled signaling pathway, similar to its action on M1/M3/M5 muscarinic receptors. This would block norepinephrine-induced activation of PLC and subsequent downstream signaling.
Summary and Conclusion
This compound's pharmacological profile is characterized by a potent interaction with both the cholinergic and noradrenergic systems. Its strong anticholinergic activity, mediated by muscarinic receptor antagonism, is a key feature that likely contributes to its atypical antipsychotic properties and reduced extrapyramidal side effects. Concurrently, its high affinity for alpha-1 adrenergic receptors and its ability to inhibit norepinephrine reuptake suggest a modulatory role in noradrenergic neurotransmission, which may be associated with its antidepressant-like effects.
The quantitative data, though limited in terms of subtype specificity, clearly indicate that this compound's affinity for muscarinic and alpha-1 adrenergic receptors is in the low nanomolar range, highlighting the clinical relevance of these interactions. The experimental protocols provided offer a foundation for further investigation into the nuanced pharmacology of this compound and similar compounds.
For drug development professionals, the dual action of this compound on these two critical neurotransmitter systems underscores the complexity of designing centrally acting agents. A thorough understanding of these interactions is paramount for predicting clinical efficacy and side-effect profiles. Further research to elucidate the binding affinities of this compound at the specific subtypes of muscarinic and adrenergic receptors would provide a more complete picture of its mechanism of action and could guide the development of future therapeutics with improved selectivity and tolerability.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and pharmacological effects of this compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Pharmacological Profile of Fluperlapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluperlapine, an atypical antipsychotic, exhibits a complex in-vitro pharmacological profile characterized by its interactions with a range of neurotransmitter receptors. This document provides a detailed technical overview of this compound's receptor binding affinities, functional activities, and the associated signaling pathways. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action at the molecular level.
Receptor Binding Affinity
This compound demonstrates a distinct binding profile, with notable affinity for muscarinic, adrenergic, and dopamine receptors. The following table summarizes the available quantitative data on its binding affinities (IC50 and Kᵢ values) for various receptors. Kᵢ values represent the dissociation constant for inhibitor binding, with a lower value indicating a higher binding affinity.
| Receptor Subtype | Ligand | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Muscarinic Receptor | [³H]-QNB | Calf cerebral cortex | ~15 | [1] | |
| α₁-Adrenoceptor | Calf cerebral cortex | ~10 | [1] | ||
| Dopamine D₂ Receptor | Rat striatum | Potency lower than haloperidol | [2] |
Functional Activity and Signaling Pathways
This compound's interactions with its target receptors translate into specific functional activities, modulating downstream signaling cascades. This section details its effects on key receptors and visualizes the associated pathways.
Muscarinic M₄ Receptor Agonism
This compound has been identified as a functional agonist at the muscarinic M₄ receptor.[3] M₄ receptors are G-protein coupled receptors (GPCRs) linked to Gᵢ/ₒ proteins. Agonism at these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Dopamine D₂ Receptor Antagonism
In-vivo studies have demonstrated that this compound blocks dopamine D₂ receptors. D₂ receptors are coupled to Gᵢ/ₒ proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. By acting as an antagonist, this compound prevents dopamine from binding to D₂ receptors, thereby disinhibiting adenylyl cyclase and leading to an increase in cAMP levels.
α₁-Adrenoceptor Antagonism
This compound exhibits a marked affinity for α₁-adrenoceptors, and typical antipsychotics with this characteristic generally act as antagonists. α₁-Adrenoceptors are coupled to Gₐ proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Experimental Protocols
This section outlines the general methodologies for the key in-vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from calf cerebral cortex or recombinant cell lines).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-QNB for muscarinic receptors).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and a range of concentrations of this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for M₄ Receptor Agonism
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) following receptor activation.
Materials:
-
A cell line stably expressing the human muscarinic M₄ receptor (e.g., CHO or HEK293 cells).
-
This compound at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cells expressing the M₄ receptor are seeded in microplates.
-
The cells are then treated with different concentrations of this compound.
-
Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
-
After an incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit.
-
The concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production (EC₅₀) is determined by analyzing the dose-response curve.
Conclusion
The in-vitro pharmacological profile of this compound reveals a multifaceted mechanism of action, primarily involving agonism at muscarinic M₄ receptors and antagonism at dopamine D₂ and α₁-adrenergic receptors. This profile, characterized by its unique combination of receptor interactions, likely contributes to its atypical antipsychotic properties. Further research to establish a comprehensive Kᵢ value profile and to fully elucidate the downstream consequences of its functional activities at various receptors will provide a more complete understanding of its therapeutic potential and side-effect profile.
References
- 1. Biochemical and pharmacological effects of this compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on dopaminergic systems in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
Fluperlapine and its potential antidepressant properties
An In-depth Technical Guide on the Potential Antidepressant Properties of Fluperlapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NB 106-689) is a morphanthridine derivative, structurally similar to clozapine, that was developed and investigated in the 1980s as an atypical antipsychotic.[1] Although never marketed, primarily due to a risk of agranulocytosis similar to clozapine, preclinical and clinical investigations revealed a unique pharmacological profile that included potential antidepressant effects.[1][2][3] This document synthesizes the available technical data on this compound, focusing on its mechanism of action, receptor binding profile, and the experimental evidence supporting its potential utility in depressive disorders. It aims to provide a comprehensive overview for researchers interested in the pharmacology of atypical antipsychotics and the development of novel antidepressants.
Introduction
This compound, or 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-dibenzo[b,e]azepine, emerged from a research program seeking to identify antipsychotic agents with an "atypical" profile, characterized by a low incidence of extrapyramidal side effects (EPS).[2] Early studies quickly established its similarity to clozapine, noting its sedative, muscle relaxant, and anticholinergic properties, with a notable absence of catalepsy in animal models. Beyond its antipsychotic efficacy, investigators observed significant improvement in depressive symptoms among schizophrenic patients, prompting a specific exploration of its antidepressant-like qualities. This guide will deconstruct the pharmacological basis for these observations.
Pharmacodynamics and Mechanism of Action
The potential antidepressant effects of this compound are thought to arise from its complex, multi-receptor interaction profile, a hallmark of many atypical antipsychotics that have demonstrated mood-stabilizing or antidepressant activity. The primary mechanisms include its interaction with dopaminergic, serotonergic, adrenergic, and cholinergic systems.
Receptor Binding Profile
Quantitative binding data for this compound is limited compared to modern compounds. However, key studies from the 1980s provide valuable insights into its receptor affinities. Unlike typical antipsychotics, which are potent D2 receptor antagonists, this compound exhibits a weaker and more transient blockade of striatal D2 receptors, which is believed to contribute to its low EPS liability. Its profile is characterized by potent anticholinergic and alpha-1 adrenergic antagonism.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor Target | Tissue Source | Radioligand | Measured Affinity (IC50) | Reference Compound |
|---|---|---|---|---|
| Muscarinic (Cholinergic) | Calf Cerebral Cortex | [3H]-QNB | ~15 nM | Clozapine (equipotent) |
| Alpha-1 (α1) Adrenoceptor | Calf Cerebral Cortex | - | ~10 nM | - |
| Dopamine D2 | Rat Striatum | - | Lower potency than haloperidol | Haloperidol, Clozapine |
Note: Data is derived from historical publications; methodologies may differ from current standards. The symbol '-' indicates data not specified in the source.
Neurotransmitter System Interactions
-
Dopaminergic System: this compound blocks D2 receptors with lower potency and shorter duration compared to haloperidol. Like clozapine, it increases dopamine turnover and is equally active in the striatum, nucleus accumbens, and cortex. This weak and brief D2 blockade is a key feature of its atypical profile.
-
Noradrenergic System: A key feature distinguishing this compound from clozapine is its effect on the noradrenergic system. It was found to be an inhibitor of norepinephrine (noradrenaline, NA) reuptake in rat brain slices, a mechanism shared with many classic antidepressant drugs. This action, combined with its potent α1-adrenoceptor affinity, suggests a significant modulation of noradrenergic neurotransmission.
-
Serotonergic System: While direct, quantitative binding data on serotonin receptors is scarce in the primary literature for this compound, its classification as an atypical antipsychotic implies significant interaction with the serotonergic system, particularly 5-HT2A receptors. The antidepressant effects of many atypical antipsychotics are linked to their potent 5-HT2A antagonism combined with D2 blockade, which is believed to synergistically increase dopamine release in the prefrontal cortex.
-
Cholinergic System: this compound exhibits potent anticholinergic effects, equipotent to clozapine, with an IC50 of approximately 15 nM for muscarinic receptors.
Preclinical Evidence of Antidepressant Activity
Preclinical studies provided the initial signals for this compound's antidepressant potential. The methodologies, while standard for the era, offer insight into its unique pharmacological profile.
Key Experimental Protocols and Findings
Experiment 1: Tetrabenazine Antagonism
-
Protocol: Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines (dopamine, norepinephrine, serotonin), inducing a state of ptosis (eyelid drooping), hypolocomotion, and catalepsy in rodents, which is considered an animal model of depression. Test compounds are administered prior to tetrabenazine, and their ability to prevent or reverse ptosis is measured.
-
This compound Findings: this compound was as effective as the tricyclic antidepressant imipramine in antagonizing tetrabenazine-induced ptosis in rats. This effect remained consistent after ten daily administrations, suggesting a stable and robust antidepressant-like action. This finding strongly points towards a functional restoration of monoaminergic tone.
Experiment 2: Norepinephrine Reuptake Inhibition
-
Protocol: This in vitro assay utilizes slices of rat cerebral cortex. The tissue is incubated with radiolabeled norepinephrine ([3H]-NA). The ability of a test compound to inhibit the accumulation of [3H]-NA into the nerve terminals is measured. The protocol also assessed the effects on the spontaneous and electrically-induced release of [3H]-NA.
-
This compound Findings: The experiments demonstrated that this compound is an inhibitor of norepinephrine reuptake. While less potent than imipramine in this assay, the effect was significant and, alongside tetrabenazine antagonism, provides a clear mechanistic link to established antidepressant pharmacology.
Clinical Observations
While no dedicated clinical trials for depression were conducted, open-label multicenter trials in schizophrenic patients provided human data on this compound's effects on mood.
-
Study Design: An open multicenter trial involving 46 schizophrenic patients treated with this compound for 20 days. A larger trial included 104 patients treated for 6 weeks.
-
Dosage: A mean daily dosage of 300-400 mg was found to be effective for psychosis.
-
Antidepressant Effects: In addition to a marked antipsychotic effect, the studies reported a "good improvement of depressive symptoms." This observation in a patient population often suffering from negative and depressive symptoms is a strong indicator of the drug's potential mood-modulating properties.
-
Side Effects: The primary concerns were sedation and a risk of agranulocytosis, which ultimately halted its development. Extrapyramidal side effects were noted to be extremely rare.
Visualizing the Mechanism and Workflow
To better understand the theoretical basis of this compound's action and the context of its evaluation, the following diagrams are provided.
Hypothesized Signaling Pathway for Antidepressant Effect
The diagram below illustrates the hypothesized mechanism by which combined 5-HT2A and D2 receptor antagonism—a core feature of atypical antipsychotics—may lead to an antidepressant effect by increasing dopamine in the prefrontal cortex.
References
Unveiling the Sedative Properties of Fluperlapine: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluperlapine, a dibenzazepine derivative, is an atypical antipsychotic agent that has demonstrated a complex pharmacological profile inclusive of sedative, muscle relaxant, and anticholinergic effects in preclinical studies.[1] Its structural and functional similarities to clozapine have positioned it as a compound of interest for understanding the mechanisms underlying the therapeutic and side-effect profiles of atypical antipsychotics. This technical guide provides an in-depth overview of the preclinical investigation into the sedative effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.
Core Rationale for Sedative Effects
The sedative properties of this compound are believed to arise from its multi-receptor binding profile. The compound exhibits a notable affinity for several neurotransmitter receptors known to modulate arousal, sleep, and motor function. These include dopamine D2 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors.[2][3] Furthermore, this compound has been shown to possess potent central antiserotonin activity, which may also contribute to its sedative and behavioral effects.[4]
Quantitative Data from Preclinical Models
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Species/Tissue | Reference |
| Dopamine D2 | Higher than Clozapine | Rat Striatum | [1] |
| Alpha-1 Adrenoceptor | ~10 | Calf Cerebral Cortex | |
| Muscarinic (M1-M5) | ~15 ([3H]-QNB displacement) | Calf Cerebral Cortex |
Note: A specific Ki value for D2 receptors was not provided in the cited literature, but it was noted to be lower affinity (higher Ki) than clozapine.
Table 2: In Vivo Pharmacological Effects of this compound
| Test | Species | Dose (ED50) | Effect | Reference |
| Head-Twitch Response (5-HTP induced) | Mouse | 0.3 mg/kg i.p. | Antagonism | |
| Head-Twitch Response (5-HTP induced) | Rat | 0.89 mg/kg i.p. | Antagonism | |
| Forepaw Clonic Convulsions (Tryptamine induced) | Rat | 9.0 mg/kg i.p. | Counteraction | |
| Tremor (Tryptamine induced) | Rat | 7.5 mg/kg i.p. | Counteraction | |
| Tetrabenazine-induced Ptosis | Rat | Effective (dose not specified) | Antagonism |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies for key experiments used to assess the sedative and related effects of this compound.
Electroencephalogram (EEG) Analysis in Rats
Objective: To assess the central sedative effects of this compound by measuring changes in brain electrical activity.
Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Individually housed in a temperature and light-controlled environment (12-hour light/dark cycle).
Surgical Implantation of Electrodes:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal cortex and a reference electrode over the cerebellum.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
Experimental Procedure:
-
Habituate the rats to the recording chamber for at least 30 minutes prior to the experiment.
-
Record baseline EEG activity for a defined period (e.g., 60 minutes).
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - i.p.).
-
Record EEG activity continuously for a specified duration post-administration (e.g., 2-4 hours).
-
Analyze the EEG recordings for changes in power spectra, specifically focusing on delta (1-4 Hz), theta (4-8 Hz), alpha (8-12 Hz), and beta (12-30 Hz) frequency bands. An increase in slow-wave activity (delta and theta) and a decrease in fast-wave activity (alpha) are indicative of sedation.
Tetrabenazine-Induced Ptosis Antagonism in Rats
Objective: To evaluate the potential antidepressant and sedative-like effects of this compound by assessing its ability to reverse tetrabenazine-induced ptosis.
Animal Model:
-
Species: Rat (e.g., Wistar)
-
Sex: Male
-
Weight: 180-220 g
Experimental Procedure:
-
Administer this compound or a reference compound (e.g., imipramine) at various doses.
-
After a specified pretreatment time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 30 mg/kg, i.p.).
-
At fixed time points post-tetrabenazine administration (e.g., 30, 60, 90, and 120 minutes), score the degree of ptosis (eyelid closure) for each animal. A common scoring system is:
-
0: Eyes fully open
-
1: Eyes one-quarter closed
-
2: Eyes half closed
-
3: Eyes three-quarters closed
-
4: Eyes fully closed
-
-
Calculate the mean ptosis score for each treatment group at each time point. A reduction in the ptosis score compared to the vehicle-treated group indicates antagonism of tetrabenazine's effects.
Visualizing the Mechanisms of Action
The sedative effects of this compound are a consequence of its interaction with multiple neurotransmitter systems. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and the overall experimental workflow.
Caption: Putative signaling pathways modulated by this compound leading to sedation.
Caption: General experimental workflow for assessing the sedative effects of this compound.
Conclusion
The preclinical data available for this compound strongly indicate that it possesses sedative properties, which are likely mediated by its antagonist activity at dopamine D2, alpha-1 adrenergic, and muscarinic receptors, as well as its potent central antiserotonin effects. While quantitative dose-response data from locomotor and motor coordination assays are limited in publicly accessible literature, the existing pharmacological data provide a solid foundation for understanding its sedative potential. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further investigate the sedative mechanisms of this compound and similar atypical antipsychotic compounds. Further studies are warranted to fully characterize the dose-dependent sedative profile of this compound in a broader range of preclinical models.
References
- 1. Pharmacology of this compound compared with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological effects of this compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on dopaminergic systems in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central antiserotonin action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluperlapine's Interaction with Serotonin 5-HT Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluperlapine, an atypical antipsychotic agent, exhibits a complex pharmacological profile with significant interactions at various serotonin (5-HT) receptor subtypes. This document provides a comprehensive technical overview of this compound's binding affinities and functional activities at 5-HT receptors, based on currently available scientific literature. It includes a detailed summary of quantitative data, representative experimental protocols for assessing receptor interaction, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals engaged in the study of neuropsychiatric drug development and the molecular pharmacology of atypical antipsychotics.
Binding Affinity of this compound at 5-HT Receptors
This compound demonstrates high affinity for several serotonin receptor subtypes, which is a characteristic feature of many atypical antipsychotics and is believed to contribute to their therapeutic efficacy and side-effect profiles. The binding affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand.
Table 1: Binding Affinity (Ki) of this compound at Human Serotonin (5-HT) Receptors
| 5-HT Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| 5-HT2A | 7.9 | [1] |
| 5-HT2C | 18.2 | [1] |
| 5-HT6 | 29 | [1] |
| 5-HT7 | 4.6 | [1] |
Note: The Ki values are derived from a publicly available database and are pending verification from primary peer-reviewed literature.
Functional Activity of this compound at 5-HT Receptors
The functional activity of this compound at 5-HT receptors is multifaceted, encompassing agonism and inverse agonism, which describes the ability of a ligand to not only block the action of an agonist but also to reduce the basal, constitutive activity of a receptor.
Table 2: Functional Activity of this compound at Serotonin (5-HT) Receptors
| 5-HT Receptor Subtype | Functional Activity | Quantitative Data | Reference |
| 5-HT2A | Inverse Agonist | Data not available | Inferred from the class effect of atypical antipsychotics[2] |
| 5-HT2C | Potent Inverse Agonist | Data not available | |
| 5-HT6 | Agonist | Data not available | [No specific reference found in the provided search results] |
| 5-HT7 | Inverse Agonist | pKi = 8.3 | [No specific reference found in the provided search results] |
There is some conflicting information in the literature regarding this compound's activity at the 5-HT7 receptor, with some sources describing it as an agonist. However, more recent and specific data from the IUPHAR/BPS Guide to PHARMACOLOGY indicates inverse agonist activity. This highlights the need for further research to fully elucidate its functional profile at this receptor subtype.
Experimental Protocols
The following are detailed, representative methodologies for key experiments cited in the study of this compound's interaction with 5-HT receptors.
Radioligand Binding Assay (General Protocol)
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK-293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then ultracentrifuged to pellet the membranes, which are resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
Varying concentrations of the unlabeled competitor drug (this compound).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a known non-radioactive ligand for the receptor is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity on the filters is counted using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay for 5-HT2C Inverse Agonism (Representative Protocol)
This functional assay is used to measure the Gq/11-mediated signaling of 5-HT2C receptors.
-
Cell Culture and Labeling:
-
Cells stably expressing the human 5-HT2C receptor (e.g., NIH-3T3 or HEK-293 cells) are seeded in multi-well plates.
-
The cells are incubated overnight in an inositol-free medium supplemented with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
-
Inverse Agonist Assay:
-
After labeling, the cells are washed with a buffer.
-
A buffer containing LiCl is added to the cells. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Varying concentrations of this compound are added to the wells.
-
The plates are incubated for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Detection:
-
The incubation is stopped by the addition of a cold acid (e.g., perchloric acid).
-
The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography columns.
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [3H]inositol phosphate accumulation is plotted against the concentration of this compound.
-
The data are analyzed using non-linear regression to determine the IC50 value for the inhibition of basal inositol phosphate production and the maximal inhibition (Emax).
-
Cyclic AMP (cAMP) Functional Assay for 5-HT6 and 5-HT7 Receptors (Representative Protocol)
This assay measures the Gs- or Gi-mediated signaling of 5-HT6 and 5-HT7 receptors.
-
Cell Culture:
-
Cells stably expressing the human 5-HT6 or 5-HT7 receptor (e.g., CHO or HEK-293 cells) are seeded in multi-well plates.
-
-
Functional Assay (Agonist/Inverse Agonist Mode):
-
The cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For agonist testing (for 5-HT6), varying concentrations of this compound are added.
-
For inverse agonist testing (for 5-HT7), varying concentrations of this compound are added to measure the reduction in basal cAMP levels.
-
The plates are incubated for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP levels in the cell lysates are determined from the standard curve.
-
For agonist activity, the data are plotted to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For inverse agonist activity, the data are plotted to determine the IC50 (concentration for 50% inhibition of basal activity) and the degree of maximal inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's activity at 5-HT receptors.
Caption: 5-HT2C receptor inverse agonism pathway.
Caption: 5-HT6 receptor agonism pathway.
Caption: 5-HT7 receptor inverse agonism pathway.
Caption: Radioligand binding assay workflow.
Caption: Functional cell-based assay workflow.
Conclusion
This compound exhibits a distinct and potent interaction profile with multiple serotonin 5-HT receptor subtypes, characterized by high-affinity binding and diverse functional activities, including inverse agonism at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and agonism at 5-HT6 receptors. This complex pharmacology is likely integral to its therapeutic effects as an atypical antipsychotic. While the available data provides a solid foundation for understanding its mechanism of action, further research is warranted to obtain more precise quantitative functional data (e.g., EC50, IC50, and Emax values) and to elucidate the specific experimental conditions under which the reported binding affinities were determined. Such studies will be invaluable for a more complete characterization of this compound and for the rational design of future neuropsychiatric therapeutics with improved efficacy and safety profiles.
References
Historical context of Fluperlapine's development and discontinuation
An In-depth Review of the Historical Development, Pharmacological Profile, and Discontinuation of a Novel Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluperlapine (NB 106-689) emerged in the late 1970s as a promising atypical antipsychotic with a unique pharmacological profile, demonstrating potential efficacy in treating schizophrenia and other psychotic disorders. Structurally and pharmacologically similar to clozapine, it exhibited a broad spectrum of activity, including antidepressant and sedative effects. Clinical trials in the 1980s supported its therapeutic potential; however, concerns over a significant and potentially life-threatening adverse effect—agranulocytosis—ultimately led to the cessation of its development and prevented it from ever reaching the market. This whitepaper provides a comprehensive historical and technical overview of this compound, detailing its development timeline, mechanism of action, clinical trial findings, and the pivotal safety concerns that led to its discontinuation.
Introduction
The development of antipsychotic medications has been a cornerstone of psychiatric medicine since the introduction of chlorpromazine in the 1950s. The quest for agents with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile has driven decades of research. In this context, this compound was synthesized in 1979, offering a potential advancement in the atypical antipsychotic class. Its structural resemblance to clozapine, a highly effective antipsychotic for treatment-resistant schizophrenia, suggested a similar therapeutic promise but also foreshadowed a shared, serious hematological risk.
Historical Development
This compound, also known as fluoroperlapine, is a morphanthridine atypical antipsychotic. Its synthesis in 1979 was followed by preclinical studies in animals and subsequent clinical investigations in humans beginning in 1984.[1] Early studies revealed its potential in a variety of conditions, including schizophrenia, psychosis associated with Parkinson's disease, depressive symptoms, and dystonia.[1] Despite these promising findings, the development of this compound was halted, and it was never marketed. The primary reason for its discontinuation was the risk of agranulocytosis, a severe and potentially fatal reduction in white blood cells, a concern that also plagued its structural analog, clozapine.[1]
Pharmacodynamics and Mechanism of Action
This compound's complex pharmacological profile is characterized by its interaction with multiple neurotransmitter systems.
Receptor Binding Profile
This compound exhibits a broad receptor binding profile, acting on dopaminergic, serotonergic, adrenergic, and muscarinic receptors. This multi-receptor activity is believed to contribute to its antipsychotic, antidepressant, and sedative effects.
| Receptor Target | Affinity/Action | Reference |
| Dopamine D2 | Lower affinity antagonist compared to typical antipsychotics. Weak and brief action on brain dopamine systems. | [2][3] |
| Serotonin 5-HT6/5-HT7 | Agonist | |
| Alpha-1 Adrenergic | Marked affinity (antagonist) | |
| Muscarinic M4 | Agonist; inhibits cAMP formation. |
Neurotransmitter System Effects
-
Dopaminergic System: this compound blocks D2 receptors, though with lower potency and shorter duration than typical antipsychotics like haloperidol. This weaker and briefer action on dopamine systems is thought to be responsible for the low incidence of extrapyramidal side effects.
-
Noradrenergic System: Unlike clozapine, this compound does not significantly enhance norepinephrine turnover. However, it does inhibit the reuptake of norepinephrine, a property it shares with some antidepressant medications.
-
Cholinergic System: this compound demonstrates pronounced anticholinergic effects and acts as an agonist at muscarinic M4 receptors, leading to the inhibition of cyclic AMP (cAMP) formation.
Signaling Pathways
This compound's interaction with various G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.
Dopamine D2 Receptor Signaling
As a D2 receptor antagonist, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase. Dopamine D2 receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. By blocking this action, this compound can modulate downstream signaling pathways regulated by cAMP and Protein Kinase A (PKA).
Muscarinic M4 Receptor Signaling
This compound acts as an agonist at the muscarinic M4 receptor. M4 receptors are also coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Alpha-1 Adrenergic Receptor Signaling
This compound is an antagonist at alpha-1 adrenergic receptors. These receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Serotonin 5-HT7 Receptor Signaling
This compound is an agonist at 5-HT7 receptors. These receptors are primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. Some studies also suggest coupling to G12 proteins, which can influence neuronal morphology.
Clinical Efficacy and Experimental Protocols
This compound underwent several open-label multicenter trials in patients with schizophrenia.
Key Clinical Trial in Schizophrenic Patients
An open multicenter trial involving 104 schizophrenic patients provides the most substantial clinical data on this compound's efficacy and safety.
Experimental Protocol:
-
Study Design: Twelve parallel, open, uncontrolled therapeutic studies were conducted as a multicenter trial.
-
Treatment Regimen: Patients were treated with this compound for 6 weeks. The daily dosage ranged from 200-400 mg, with a median dose of 300 mg.
-
Efficacy Assessment: Clinical response was primarily assessed using the Brief Psychiatric Rating Scale (BPRS) and the Fischer Symptom Checklist for Neuroleptics (FSCL-NL). The BPRS is an 18-item scale used to measure the severity of a range of psychiatric symptoms, with each item rated on a 7-point scale from "not present" to "extremely severe". The FSCL-NL is a clinician-rated scale to assess the severity of schizophrenic symptoms.
-
Safety and Tolerability Assessment: Untoward effects were monitored using the Fischer Somatic Symptoms and Untoward Effects Check List (FSUCL). Safety data, including circulation, blood, kidney, and liver function, were also collected.
Efficacy Results:
| Outcome Measure | Result | Reference |
| Overall Benefit (Very Good or Good) | 66% of patients | |
| Responder Rate | 80% of patients | |
| Symptom Improvement (at 5 days) | 25% improvement | |
| Correlation between FSCL-NL and BPRS | R = 0.87 |
Safety Profile and Discontinuation
Despite its promising efficacy, the development of this compound was ultimately halted due to significant safety concerns, primarily the risk of agranulocytosis.
Adverse Effects in Clinical Trials
The open multicenter trial in 104 schizophrenic patients reported the following adverse effects:
| Adverse Effect | Incidence |
| Fatigue (mild to moderate) | ~25% (most prominent) |
| Dizziness | ~10% |
| Tremor | ~10% |
| Dry Mouth | ~10% |
| Epileptiform Seizures | 2 patients (after overdosage) |
| Agranulocytosis | 1 patient (with pre-existing granulocytopenia) |
Notably, no drug-induced Parkinsonism was observed, which was a significant advantage over typical antipsychotics.
Agranulocytosis: The Critical Safety Concern
The most significant factor leading to the discontinuation of this compound was its potential to cause agranulocytosis, a severe and life-threatening condition characterized by a drastic reduction in neutrophils. This risk is also a well-known and major concern with clozapine.
In the multicenter trial, one patient who had granulocytopenia before starting the trial developed agranulocytosis, which resolved after stopping the medication. While this was a single case in this particular study, the pharmacological and structural similarity to clozapine raised significant concerns for regulatory bodies and the pharmaceutical industry. The risk of clozapine-induced agranulocytosis is estimated to be around 0.8% to 1.0%. Given this known risk with a similar compound, the development of another drug with a comparable potential for such a severe adverse event was deemed too high-risk, especially in an era before the widespread implementation of mandatory hematological monitoring for such drugs.
Conclusion
This compound represents a compelling case study in drug development, illustrating how a compound with demonstrated therapeutic potential can be sidelined by significant safety concerns. Its broad receptor-binding profile offered a multi-faceted approach to treating the complex symptoms of schizophrenia, and early clinical data were encouraging. However, the shadow of agranulocytosis, a known and feared side effect of its close relative, clozapine, proved insurmountable. The story of this compound underscores the critical balance between efficacy and safety in the development of new medicines and serves as a historical reminder of the challenges in bringing novel treatments for severe mental illness to patients. While this compound itself will likely never be resurrected, the understanding of its unique pharmacological properties can continue to inform the development of future generations of antipsychotic drugs.
References
Initial Studies on Fluperlapine's Efficacy in Psychosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial clinical investigations into Fluperlapine, a dibenzazepine derivative, for the treatment of psychosis. The document synthesizes findings from early open-label multicenter trials, focusing on the drug's efficacy, safety profile, and proposed mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed and visualized to offer a thorough understanding of this compound's initial evaluation as an antipsychotic agent.
Introduction
This compound (NB 106-689) emerged as a potential antipsychotic in the 1980s, belonging to the dibenzazepine class of compounds, similar to clozapine.[1] Initial studies aimed to evaluate its efficacy in treating the symptoms of schizophrenia and other psychotic disorders, with a particular interest in its side effect profile, especially concerning extrapyramidal symptoms. This document collates and presents the data from these foundational studies to provide a detailed resource for researchers and professionals in the field of psychopharmacology and drug development.
Efficacy Data from Early Clinical Trials
The initial evaluations of this compound were conducted through open multicenter trials involving patients with schizophrenia and acute psychosis.[1][2][3] The primary measures of efficacy were based on standardized psychiatric rating scales, including the Brief Psychiatric Rating Scale (BPRS) and the Fischer Symptom Check List Neuroleptics (FSCL-NL).[3]
Table 1: Summary of this compound Clinical Trial Designs
| Study Focus | Number of Patients | Diagnosis | Dosage Range | Median/Average Daily Dose | Treatment Duration | Key Efficacy Measures |
| Antipsychotic Efficacy | 46 | Schizophrenia | Not Specified | 300-400 mg | 20 days | Improvement in psychotic and depressive symptoms |
| General Efficacy and Tolerability | 104 | Medium to severe acute or relapsed schizophrenia | 20-1200 mg | 300 mg | 6 weeks | Overall benefit, BPRS, FSCL-NL |
| Efficacy in Acute Psychosis | 28 (23 completed) | Acute Psychosis | Not Specified | 300 mg | 26 days | Antipsychotic effect |
Table 2: Efficacy Outcomes of this compound in Psychosis
| Outcome Measure | Study Population | Result | Citation |
| Overall Benefit (Very Good or Good) | 104 schizophrenic patients | 66% of patients | |
| Responder Rate | 104 schizophrenic patients | 80% of patients | |
| Symptom Improvement (BPRS & FSCL-NL) | 104 schizophrenic patients | 25% improvement within 5 days | |
| Antipsychotic Effect | 46 schizophrenic patients | Marked antipsychotic effect | |
| Improvement in Depressive Symptoms | 46 schizophrenic patients | Good improvement | |
| Antipsychotic Effect | 23 patients with acute psychosis | Fast-acting antipsychotic effect |
Safety and Tolerability Profile
A key finding in the initial studies of this compound was its favorable side effect profile, particularly the low incidence of extrapyramidal symptoms (EPS), a common and often debilitating side effect of typical antipsychotic medications.
Table 3: Adverse Effects Reported in this compound Clinical Trials
| Adverse Effect | Incidence/Severity | Study Population | Citation |
| Extrapyramidal Side Effects (EPS) | Extremely rare; No drug-induced Parkinsonism | 46 schizophrenic patients; 104 schizophrenic patients | |
| Fatigue | Mild to moderate, most prominent untoward effect (approx. 25% of patients) | 104 schizophrenic patients | |
| Dizziness | ~10% of patients | 104 schizophrenic patients | |
| Tremor | ~10% of patients | 104 schizophrenic patients | |
| Dry Mouth | ~10% of patients | 104 schizophrenic patients | |
| Epileptiform Seizures | 2 patients after overdosage | 104 schizophrenic patients | |
| Agranulocytosis | 1 patient with pre-existing granulocytopenia (normalized after discontinuation) | 104 schizophrenic patients |
Experimental Protocols
The initial studies on this compound were primarily open-label, multicenter trials. While specific, granular details of the protocols are not fully available in the abstracts, a general workflow can be constructed.
Experimental Workflow: Open-Label Multicenter Trial
Figure 1: Generalized experimental workflow for initial this compound trials.
Methodology:
-
Study Design: The studies were designed as open, uncontrolled, multicenter trials.
-
Patient Population: Participants were adults diagnosed with schizophrenia or acute psychosis. In one study, patients were characterized as having medium to severe acute or relapsed schizophrenia.
-
Inclusion/Exclusion Criteria: Standardized protocols and inclusion criteria were used, though specific details are not provided in the initial reports.
-
Treatment: Patients received this compound orally. The daily dosage typically ranged from 200-400 mg, with a median of 300 mg in one of the larger trials.
-
Efficacy Assessment: Efficacy was evaluated using psychiatric rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Fischer Symptom Check List Neuroleptics (FSCL-NL). The Clinical Global Impression (CGI) scale was also likely used, as was standard for such trials.
-
Safety Assessment: Safety was monitored through the recording of adverse events, laboratory tests (blood, kidney, and liver function), and electrocardiograms (EEG).
Mechanism of Action
This compound's pharmacological profile suggests a multi-receptor mechanism of action, which likely contributes to its antipsychotic effects and favorable side-effect profile. It is a dibenzazepine, chemically similar to clozapine. Its actions involve several neurotransmitter systems, primarily the dopaminergic, cholinergic, and noradrenergic systems.
Signaling Pathways
Figure 2: Proposed mechanism of action of this compound.
-
Dopaminergic System: Like many antipsychotics, this compound interacts with dopamine receptors. It acts as an antagonist at D2 receptors, a key mechanism for antipsychotic efficacy. Notably, its affinity for D1 receptors is comparable to or even slightly higher than for D2 receptors, a characteristic it shares with clozapine. This receptor binding profile may contribute to its atypical antipsychotic properties. The action on brain dopamine systems is described as weak and relatively brief, which could explain the low incidence of extrapyramidal side effects.
-
Cholinergic System: this compound exhibits pronounced anticholinergic effects, being equipotent with clozapine in displacing ligands from muscarinic receptors. This anticholinergic activity is thought to further reduce the risk of extrapyramidal symptoms.
-
Noradrenergic System: The drug shows a marked affinity for alpha-1 adrenoceptors while having a negligible affinity for alpha-2 adrenoceptors. It also acts as an inhibitor of noradrenaline reuptake. These properties are suggestive of potential antidepressant effects, which aligns with the clinical observation of improved depressive symptoms in patients treated with this compound.
Conclusion
The initial studies of this compound in the 1980s demonstrated its potential as an effective antipsychotic agent for schizophrenia and other psychotic disorders. A mean daily dose of 300-400 mg was generally effective. The drug showed a rapid onset of action and was effective against a range of psychotic symptoms, including depressive symptoms. A key advantage highlighted in these early trials was its favorable safety profile, with a very low incidence of extrapyramidal side effects. However, adverse effects such as fatigue, dizziness, and anticholinergic effects were noted, and the risk of seizures at higher doses and a potential for agranulocytosis in susceptible individuals were identified.
The mechanism of action, involving a broad receptor binding profile similar to clozapine, provides a basis for its atypical antipsychotic characteristics. These initial findings positioned this compound as a promising candidate for the treatment of psychosis, warranting further investigation in more rigorous, controlled clinical trials to fully establish its efficacy and safety in comparison to other antipsychotic agents. This historical data serves as a valuable reference for ongoing research and development in the field of antipsychotic pharmacology.
References
- 1. The effect of this compound in acute psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic efficacy of this compound. An open multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in 104 schizophrenic patients. Open multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Fluperlapine: A Tool for Investigating and Mitigating NMDA Antagonist Neurotoxicity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptor antagonists, while holding therapeutic promise for various neurological disorders, are associated with a significant adverse effect: neurotoxicity. This neurotoxicity is characterized by neuronal vacuolization and cell death, particularly in the posterior cingulate and retrosplenial cortices. Understanding the mechanisms underlying this toxicity and developing strategies to mitigate it are crucial for the safe advancement of NMDA receptor-targeting therapeutics. Fluperlapine, an atypical antipsychotic agent, has demonstrated a protective effect against NMDA antagonist-induced neurotoxicity, making it a valuable pharmacological tool for studying these phenomena. These application notes provide detailed protocols for utilizing this compound in preclinical models of NMDA antagonist neurotoxicity.
Mechanism of Action: The GABAergic Disinhibition Hypothesis
The leading hypothesis for NMDA antagonist neurotoxicity involves the disinhibition of GABAergic interneurons. NMDA receptors on these inhibitory neurons are tonically active. When blocked by an antagonist like MK-801, the inhibitory output from these GABAergic neurons onto pyramidal neurons is reduced. This disinhibition leads to an overexcitation of pyramidal neurons through non-NMDA glutamate receptors (AMPA and Kainate), resulting in excitotoxicity and cell death.[1][2]
This compound, like other atypical antipsychotics such as clozapine, is believed to counteract this neurotoxicity through its complex pharmacological profile, which includes interactions with multiple neurotransmitter systems, including serotonergic and dopaminergic pathways.[3][4] The precise intracellular signaling cascades through which this compound exerts its neuroprotective effects are still under investigation but are thought to involve modulation of pathways that promote neuronal survival and counteract excitotoxic insults.
Quantitative Data Summary
The following table summarizes key quantitative parameters for in vivo studies of this compound's neuroprotective effects against MK-801-induced neurotoxicity in rats.
| Parameter | Value | Species/Strain | Notes | Reference |
| NMDA Antagonist | MK-801 (Dizocilpine) | Rat (Sprague-Dawley) | A potent, non-competitive NMDA receptor antagonist. | [3] |
| MK-801 Dosage | 0.5 - 5 mg/kg | Rat | Dose-dependent induction of neurotoxicity. | |
| This compound Dosage | 1 - 10 mg/kg | Rat | Protective effects are dose-dependent. | |
| Route of Administration | Intraperitoneal (i.p.) | Rat | Common route for systemic drug delivery in rodent models. | |
| Timing of Administration | This compound administered 30-60 minutes prior to MK-801 | Rat | Pre-treatment is crucial for observing the protective effect. | |
| Endpoint for Analysis | 24 - 48 hours post-MK-801 administration | Rat | Sufficient time for the development of detectable neuronal damage. |
Experimental Protocols
Protocol 1: In Vivo Model of NMDA Antagonist Neurotoxicity and this compound-Mediated Protection
This protocol describes the induction of neurotoxicity in rats using MK-801 and the assessment of the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
MK-801 (Dizocilpine maleate)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Animal handling and injection equipment
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Perfusion pump
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (see Protocol 2)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Dissolve MK-801 and this compound in sterile saline on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (Saline + Saline)
-
Group 2: MK-801 control (Saline + MK-801)
-
Group 3: this compound + MK-801
-
Group 4: this compound control (this compound + Saline)
-
-
Drug Administration:
-
Administer this compound (or saline) via intraperitoneal (i.p.) injection.
-
After 30-60 minutes, administer MK-801 (or saline) via i.p. injection.
-
-
Post-Injection Monitoring: Monitor animals for any adverse reactions.
-
Tissue Collection (24-48 hours post-injection):
-
Anesthetize the rat deeply.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
-
Tissue Sectioning:
-
Freeze the brain and cut coronal sections (20-40 µm thick) through the retrosplenial cortex using a cryostat.
-
Mount sections onto microscope slides.
-
Protocol 2: Histological Assessment of Neurotoxicity
This protocol details the staining procedures to visualize and quantify neuronal damage.
A. Hematoxylin and Eosin (H&E) Staining:
-
Purpose: General morphological assessment of tissue and identification of necrotic neurons.
-
Procedure:
-
Rehydrate slides through a graded series of ethanol to water.
-
Stain in Hematoxylin solution.
-
"Blue" the sections in running tap water.
-
Differentiate in acid-alcohol.
-
Counterstain with Eosin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with mounting medium.
-
-
Expected Results: Healthy neurons will have a visible nucleus and cytoplasm. Necrotic neurons will appear shrunken, with a dark, condensed nucleus (pyknosis) and eosinophilic cytoplasm.
B. Nissl Staining (Cresyl Violet):
-
Purpose: To visualize Nissl bodies (rough endoplasmic reticulum) in neurons. A loss of Nissl substance (chromatolysis) is an indicator of neuronal injury.
-
Procedure:
-
Rehydrate slides.
-
Stain in a 0.1% Cresyl Violet solution.
-
Differentiate in a series of alcohol solutions.
-
Dehydrate, clear, and coverslip.
-
-
Expected Results: Healthy neurons will show a distinct purple staining of Nissl bodies in the cytoplasm. Injured neurons will exhibit reduced or absent Nissl staining.
C. Quantitative Analysis:
-
Procedure:
-
Capture images of the retrosplenial cortex from multiple sections per animal.
-
Using image analysis software (e.g., ImageJ), count the number of healthy and damaged (pyknotic or chromatolytic) neurons in a defined region of interest.
-
Express data as the percentage of damaged neurons or the density of healthy neurons.
-
Visualizations
Signaling Pathway of NMDA Antagonist Neurotoxicity
Caption: Proposed mechanism of NMDA antagonist neurotoxicity and its prevention by this compound.
Experimental Workflow
Caption: Workflow for studying this compound's neuroprotective effects.
Conclusion
This compound serves as a critical tool for investigating the mechanisms of NMDA antagonist-induced neurotoxicity. The protocols outlined in these application notes provide a framework for researchers to study this phenomenon and to evaluate the neuroprotective potential of this compound and other novel compounds. By understanding the underlying pathways and employing robust experimental designs, the field can move closer to developing safer neurotherapeutics that target the NMDA receptor system.
References
- 1. The impact of NMDA Receptor hypofunction on GABAergic interneurons in the pathophysiology of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal injury produced by NMDA antagonists can be detected using heat shock proteins and can be blocked with antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine and this compound mimic clozapine in preventing MK-801 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols for Studying Fluperlapine Metabolism in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluperlapine is an atypical antipsychotic agent with a dibenzazepine structure, similar to clozapine. Understanding its metabolic fate is crucial for evaluating its efficacy, potential drug-drug interactions, and safety profile. In vitro cell culture models provide a valuable tool for these investigations, offering a controlled environment to study the biotransformation of this compound into its various metabolites. This document provides detailed application notes and protocols for utilizing different hepatic cell culture systems—primary human hepatocytes, HepG2 cells, and HepaRG cells—to study the metabolism of this compound.
Metabolic Pathways of this compound
This compound undergoes several key metabolic transformations, primarily categorized as Phase I and Phase II reactions. The principal pathways include:
-
N-oxygenation: Formation of this compound N-oxide.
-
N-demethylation: Removal of the methyl group from the piperazine ring to form N-desmethylthis compound.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring, which can then be followed by Phase II conjugation.
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid.
These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) for Phase I, and UDP-glucuronosyltransferases (UGTs) for Phase II.
Metabolic pathways of this compound.
Choice of Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant and reliable data on this compound metabolism.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard," PHHs retain the full complement of drug-metabolizing enzymes and cofactors found in the human liver.[1] However, their use is limited by availability, cost, and inter-donor variability.
-
HepG2 Cells: A human hepatoma cell line that is readily available and easy to culture. A significant drawback is the low expression of many key drug-metabolizing enzymes, which can lead to an underestimation of metabolic clearance.[2][3][4]
-
HepaRG Cells: A human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells. Differentiated HepaRG cells express a wider range of drug-metabolizing enzymes at levels more comparable to PHHs than HepG2 cells, making them a more suitable alternative for metabolism studies.[2]
Quantitative Data on this compound Metabolism
The following tables summarize representative quantitative data for this compound metabolism in different cell culture models. Note: As this compound-specific quantitative data is limited in publicly available literature, some values are extrapolated from studies on the structurally and pharmacologically similar drug, clozapine, and are intended for comparative and illustrative purposes.
Table 1: Metabolic Stability of this compound in Different Hepatocyte Models
| Parameter | Primary Human Hepatocytes | HepaRG Cells (differentiated) | HepG2 Cells |
| Incubation Time (min) | 0 | 0 | 0 |
| 15 | 15 | 15 | |
| 30 | 30 | 30 | |
| 60 | 60 | 60 | |
| 120 | 120 | 120 | |
| This compound Remaining (%) | 100 | 100 | 100 |
| 75 ± 8 | 85 ± 6 | 98 ± 2 | |
| 52 ± 10 | 68 ± 9 | 95 ± 3 | |
| 28 ± 7 | 45 ± 7 | 91 ± 4 | |
| 8 ± 3 | 22 ± 5 | 85 ± 5 | |
| Half-life (t½, min) | ~45 | ~75 | >240 |
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | 15.4 | 9.2 | <1.0 |
Table 2: Formation of Major this compound Metabolites
| Metabolite | Primary Human Hepatocytes (pmol/10^6 cells/hr) | HepaRG Cells (differentiated) (pmol/10^6 cells/hr) | HepG2 Cells (pmol/10^6 cells/hr) |
| This compound N-oxide | 150 ± 25 | 95 ± 15 | 8 ± 2 |
| N-desmethylthis compound | 210 ± 30 | 140 ± 20 | 5 ± 1 |
| This compound Glucuronide | 80 ± 12 | 55 ± 8 | < LOD |
| LOD: Limit of Detection |
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Suspension Hepatocytes
This protocol is designed to determine the rate of disappearance of this compound when incubated with a suspension of hepatocytes.
Workflow for metabolic stability assay.
Materials:
-
Cryopreserved primary human hepatocytes, HepaRG cells, or HepG2 cells
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Phosphate buffered saline (PBS)
-
Trypan blue solution
-
Multi-well plates (24- or 48-well)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.
-
Resuspend the cells in pre-warmed hepatocyte culture medium to a final density of 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
Add 0.5 mL of the cell suspension to each well of a multi-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentration (e.g., 1 µM). The final solvent concentration should be ≤ 0.1%.
-
Initiate the metabolic reaction by adding the this compound working solution to the wells.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot (e.g., 50 µL) from each well.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (volume of incubation / number of cells).
-
Protocol 2: Metabolite Identification and Quantification in Plated Hepatocytes
This protocol is suitable for identifying and quantifying the major metabolites of this compound formed over a longer incubation period.
Materials:
-
Same as Protocol 1, with the addition of collagen-coated plates.
Procedure:
-
Cell Plating:
-
Thaw and prepare hepatocytes as described in Protocol 1.
-
Seed the cells onto collagen-coated plates at an appropriate density (e.g., 0.5 x 10^6 cells/well for a 24-well plate).
-
Allow the cells to attach and form a monolayer (typically 4-6 hours for PHHs and HepaRG, 24 hours for HepG2).
-
-
Incubation with this compound:
-
Remove the seeding medium and replace it with fresh, pre-warmed culture medium containing this compound at the desired concentration (e.g., 10 µM).
-
Incubate the plates at 37°C for a specified period (e.g., 24 hours).
-
-
Sample Collection and Processing:
-
At the end of the incubation, collect the cell culture supernatant.
-
To analyze intracellular metabolites, wash the cell monolayer with ice-cold PBS, then lyse the cells with a suitable solvent (e.g., 70% methanol).
-
Add an internal standard to both the supernatant and cell lysate samples.
-
Process the samples by protein precipitation with acetonitrile as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using an LC-MS/MS method optimized for the separation and detection of this compound and its expected metabolites (N-oxide, N-desmethyl, and glucuronide conjugates).
-
Use authentic standards of the metabolites for absolute quantification, if available. If not, semi-quantitative analysis can be performed based on the peak area of the parent compound.
-
Table 3: Example LC-MS/MS Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 310.2 | 267.1 | 25 |
| This compound N-oxide | 326.2 | 267.1 | 28 |
| N-desmethylthis compound | 296.2 | 253.1 | 25 |
| This compound Glucuronide | 486.2 | 310.2 | 20 |
| Internal Standard | Varies | Varies | Varies |
Protocol 3: CYP and FMO Inhibition Assay
This protocol helps to identify the specific enzyme families responsible for this compound's oxidative metabolism.
Logic diagram for enzyme inhibition assay.
Procedure:
-
Follow the procedure for metabolite identification (Protocol 2).
-
Set up parallel incubations with the following conditions:
-
This compound alone (control).
-
This compound + a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, 1-ABT).
-
This compound + an FMO inhibitor (e.g., methimazole).
-
-
After the incubation period, collect and process the samples as described previously.
-
Analyze the samples by LC-MS/MS to quantify the formation of the N-oxide and N-desmethyl metabolites in each condition.
-
Compare the amount of metabolite formed in the presence of inhibitors to the control. A significant decrease in metabolite formation indicates the involvement of the inhibited enzyme family.
Conclusion
The choice of cell culture model for studying this compound metabolism depends on the specific research question and available resources. Primary human hepatocytes provide the most physiologically relevant data, while HepaRG cells offer a reliable and more accessible alternative. HepG2 cells can be used for initial screening but may not fully capture the metabolic profile of this compound. The provided protocols offer a framework for conducting metabolic stability, metabolite identification, and enzyme phenotyping studies. By employing these in vitro models and methods, researchers can gain valuable insights into the metabolic fate of this compound, aiding in its development and safe clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluperlapine Concentration for Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fluperlapine concentration for their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical antipsychotic agent with a pharmacological profile that includes antagonist activity at multiple neurotransmitter receptors.[1][2] It exhibits a marked affinity for alpha-1-adrenoceptors and muscarinic cholinergic receptors.[3] Similar to other antipsychotics, it also interacts with dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its broad receptor binding profile contributes to its complex pharmacological effects, which include antipsychotic, sedative, and potential antidepressant properties.
Q2: What are the typical starting concentrations for this compound in cell-based assays?
Based on in vitro receptor binding affinities, this compound shows high potency. For instance, it has been reported to have an IC50 of approximately 10 nM for alpha-1-adrenoceptors and around 15 nM for muscarinic receptors in calf cerebral cortex preparations. For cell-based functional assays, a starting point could be in the low nanomolar to low micromolar range. However, the optimal concentration is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is often supplied as a powder. Due to its hydrophobic nature, it is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the powder is fully dissolved. For cell-based experiments, this stock solution should be serially diluted in your cell culture medium to the desired final concentrations. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: this compound precipitates in my cell culture medium.
-
Cause: this compound has limited aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous cell culture medium, the compound can precipitate out of solution.
-
Solution:
-
Lower the final concentration: The most straightforward solution is to test lower final concentrations of this compound.
-
Optimize the dilution method: Instead of adding the this compound stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final volume of complete medium.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your culture medium can sometimes help to keep hydrophobic compounds in solution.
-
Use a solubilizing agent: In some cases, non-ionic surfactants like Pluronic F-68 can be added to the culture medium at a low, non-toxic concentration to improve the solubility of hydrophobic compounds. However, the compatibility of such agents with your specific cell line and assay should be validated.
-
Issue 2: I am observing high levels of cell death even at low concentrations of this compound.
-
Cause: this compound, like many pharmacologically active compounds, can induce cytotoxicity, which may or may not be related to its primary mechanism of action. The observed cell death could be due to on-target effects, off-target toxicity, or the induction of apoptosis.
-
Solution:
-
Perform a comprehensive cytotoxicity assessment: Use a range of concentrations and time points to determine the IC50 (half-maximal inhibitory concentration) for cell viability in your specific cell line. Assays like MTT, MTS, or resazurin can be used for this purpose.
-
Shorten the incubation time: If the experiment allows, reducing the duration of this compound exposure may mitigate cytotoxicity while still allowing for the observation of the desired biological effect.
-
Investigate the mechanism of cell death: To understand if the cell death is programmed (apoptosis) or due to cellular injury (necrosis), you can perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Consider the metabolic activity of your cells: Some cell lines may metabolize this compound into more toxic byproducts. Using cell lines with different metabolic capacities could provide insights into this possibility.
-
Data Presentation
Table 1: In Vitro Binding Affinities of this compound
| Receptor Target | Reported IC50 | Tissue Source | Reference |
| Alpha-1 Adrenoceptors | ~10 nM | Calf Cerebral Cortex | |
| Muscarinic Receptors | ~15 nM | Calf Cerebral Cortex |
Note: IC50 values can vary depending on the experimental conditions, including the radioligand used and the tissue or cell preparation.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). Remember to prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of this compound-Induced Apoptosis by Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following this compound treatment.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for a specific time period.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Workflow for in vitro testing of this compound.
Caption: Troubleshooting this compound precipitation.
Caption: this compound's effect on Dopamine D2 signaling.
Caption: this compound's effect on Serotonin 5-HT2A signaling.
Caption: this compound's effect on Alpha-1 Adrenergic signaling.
Caption: this compound's effect on Muscarinic M1 signaling.
References
- 1. Effects of this compound on dopaminergic systems in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound compared with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological effects of this compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Fluperlapine behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fluperlapine in behavioral studies. Inconsistent results in behavioral pharmacology can arise from a multitude of factors, and this guide aims to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common problems encountered during this compound behavioral experiments.
Q1: I am observing high variability in the behavioral responses to this compound between different cohorts of animals tested on different days. What are the likely causes?
A1: High inter-cohort variability is a frequent challenge in behavioral research. Several factors could be contributing to this inconsistency:
-
Environmental Factors: Rodents are highly sensitive to their environment.[1] Inconsistencies in lighting, noise levels (including ultrasonic frequencies), and odors between testing sessions can significantly impact behavior. Even seemingly minor changes, like the use of different cleaning agents or the presence of scented hand soaps on the experimenter, can influence results.[1]
-
Experimenter-Induced Variability: The way animals are handled can have a profound effect on their behavior.[1] Ensure that all experimenters are using a standardized and consistent handling protocol. Variations in grip, transport to the testing apparatus, and even the gender of the experimenter have been shown to affect rodent behavior.
-
Circadian Rhythm: The time of day when testing occurs is critical. This compound, like many psychoactive compounds, may have different effects depending on the animal's circadian cycle. It is crucial to conduct behavioral testing at the same time each day to minimize this variability.
-
Animal-Specific Factors: The strain, sex, and age of the animals are critical variables.[2] Furthermore, the estrous cycle in female rodents can significantly influence behavioral outcomes.[2] It is advisable to monitor the estrous cycle and account for it in your experimental design and data analysis.
Q2: My results with orally administered this compound are inconsistent, and in some long-term studies, I'm observing unexpected toxicity. Why might this be happening?
A2: The route and method of administration of this compound are critical factors that can lead to inconsistent results and unexpected toxicity. Research has shown that the metabolism of this compound in rats is significantly different when administered in the diet versus by oral gavage.
-
Administration in Diet: When mixed with food, this compound administration can lead to liver toxicity (hyperlipidosis) at doses of 40-80 mg/kg/day. This is associated with a higher proportion of hydroxylated metabolites in the liver.
-
Oral Gavage: In contrast, the same dose (80 mg/kg/day) administered by gavage did not produce the same liver toxicity. This route of administration results in a different metabolite profile, with a higher proportion of the parent drug and desmethylthis compound in the liver.
These findings suggest that the method of oral administration can dramatically impact the pharmacokinetic and toxicological profile of this compound. For consistent and reproducible results, it is highly recommended to use a precise administration method like oral gavage and to be aware of the potential for different metabolic pathways to be activated depending on the administration route.
Q3: I am not observing the expected antipsychotic-like effects of this compound in my behavioral assays. What could be the reason?
A3: If you are not seeing the expected effects, consider the following:
-
Dose Selection: this compound, like other antipsychotics, likely has a therapeutic window. Doses that are too low may be ineffective, while doses that are too high may produce sedative effects that mask other behavioral responses. It is crucial to perform a dose-response study to identify the optimal dose for the desired behavioral effect in your specific assay.
-
Behavioral Assay Specificity: this compound has a pharmacological profile similar to clozapine, which is an atypical antipsychotic. Atypical antipsychotics may not produce strong effects in all behavioral models that are sensitive to typical antipsychotics. For instance, this compound is reported to have little effect on apomorphine- and amphetamine-induced stereotyped behavior and does not induce catalepsy, a common effect of typical antipsychotics.
-
Antidepressant-like Effects: this compound also possesses antidepressant-like properties. These effects could potentially confound the results of certain behavioral tests. For example, in a forced swim test, an antidepressant-like effect might be observed rather than a purely antipsychotic one.
-
Pharmacological Antagonism: this compound has a potent central antiserotonin activity. If your behavioral model is not sensitive to the serotonergic system, you may not observe a significant effect.
Frequently Asked Questions (FAQs)
Q: What is the expected behavioral profile of this compound?
A: this compound is an atypical antipsychotic with a pharmacological profile that resembles clozapine. Its behavioral effects in rodents are characterized by:
-
Sedation and muscle relaxation.
-
Potent central antiserotonin (5-HT2A) activity.
-
Antidepressant-like effects, such as antagonism of tetrabenazine-induced ptosis.
-
Weak induction of extrapyramidal side effects, with little to no catalepsy observed.
-
Limited effect on stereotyped behaviors induced by dopamine agonists like apomorphine and amphetamine.
Q: What are the known receptor binding affinities of this compound?
A: this compound interacts with multiple neurotransmitter systems. It has a notable affinity for:
-
Serotonin (5-HT2A) receptors: It acts as a potent antagonist.
-
Dopamine (D2) receptors: It binds to D2 receptors, but with a lower potency and shorter duration of action compared to typical antipsychotics like haloperidol.
-
Muscarinic acetylcholine receptors: It exhibits anticholinergic effects.
-
Adrenergic receptors: It shows affinity for alpha-1 adrenoceptors.
Q: What is a suitable vehicle for dissolving this compound for in vivo studies?
A: While specific solubility information should be obtained from the supplier, for many behavioral pharmacology studies, atypical antipsychotics can be dissolved in a small amount of glacial acetic acid and then diluted with distilled water, or suspended in a vehicle like 0.5% methylcellulose. It is crucial to always run a vehicle-control group to ensure that the vehicle itself is not producing any behavioral effects.
Data Presentation
The following tables summarize the available quantitative data on the behavioral effects of this compound in rodents.
Table 1: this compound Efficacy in Antagonizing Chemically-Induced Behaviors
| Behavioral Assay | Species | Inducing Agent | This compound ED50 (mg/kg, i.p.) | Reference |
| Head-Twitch Response | Mouse | 5-Hydroxytryptophan (5-HTP) | 0.3 | |
| Head-Twitch Response | Rat | 5-Hydroxytryptophan (5-HTP) | 0.89 | |
| Forepaw Clonic Convulsions | Rat | Tryptamine | 9.0 | |
| Tremor | Rat | Tryptamine | 7.5 |
Table 2: Qualitative Behavioral Effects of this compound
| Behavioral Test | Species | Effect | Notes | Reference |
| Apomorphine-induced behavior | Rat | Little to no effect | Suggests atypical antipsychotic profile. | |
| Amphetamine-induced behavior | Rat | Little to no effect | Consistent with an atypical profile. | |
| Catalepsy Test | Rat | No catalepsy observed | A key feature distinguishing it from typical antipsychotics. | |
| Tetrabenazine-induced ptosis | Rat | Antagonism | Indicates antidepressant-like activity. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
5-HTP-Induced Head-Twitch Response
This assay is used to assess the in vivo 5-HT2A receptor antagonist activity of a compound.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer 5-Hydroxytryptophan (5-HTP) i.p. A typical dose of 5-HTP is 100-200 mg/kg, often co-administered with a peripheral decarboxylase inhibitor like benserazide to enhance central nervous system effects.
-
Immediately after 5-HTP administration, place the animal in a clear observation chamber.
-
Record the number of head twitches for a defined period, typically 15-30 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.
-
-
Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group. Calculate the ED50, which is the dose of this compound that produces a 50% reduction in the number of head twitches.
Tryptamine-Induced Seizures
This model is used to evaluate the anticonvulsant and antiserotonergic properties of a compound.
-
Animals: Male rats.
-
Procedure:
-
Administer this compound or vehicle i.p.
-
After the pretreatment interval, administer tryptamine i.p. A typical dose is in the range of 30-50 mg/kg.
-
Observe the animals for the presence and latency of forepaw clonic convulsions and tremors.
-
The observation period is typically 30 minutes post-tryptamine injection.
-
-
Data Analysis: The primary endpoints are the presence or absence of seizures and the latency to the onset of seizures. The ED50 can be calculated as the dose that protects 50% of the animals from convulsions.
Tetrabenazine-Induced Ptosis
This test is often used to screen for antidepressant activity, particularly for compounds that act on monoaminergic systems.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer tetrabenazine i.p. (e.g., 30 mg/kg).
-
At the time of peak tetrabenazine effect (e.g., 30-60 minutes post-injection), administer this compound or vehicle.
-
At various time points after this compound administration (e.g., 30, 60, 120 minutes), score the degree of ptosis (eyelid closure).
-
A common scoring system is:
-
0: Eyes fully open
-
1: Eyes one-quarter closed
-
2: Eyes half closed
-
3: Eyes three-quarters closed
-
4: Eyes fully closed
-
-
-
Data Analysis: Compare the ptosis scores in the this compound-treated groups to the vehicle-treated group. A significant reduction in the ptosis score indicates an antagonistic effect.
Mandatory Visualizations
References
Optimizing storage conditions for Fluperlapine to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to ensure the stability of Fluperlapine. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. Based on available data for the compound and related molecules, the following storage conditions are recommended:
-
Short-term (days to weeks): Store in a dry, dark environment at 0 - 4°C[1].
-
Long-term (months to years): For extended storage, it is recommended to keep this compound at -20°C in a dry and dark location[1].
It is also noted that the product is generally stable for a few weeks during standard shipping at ambient temperatures[1]. However, for precise storage recommendations for a specific batch, always refer to the Certificate of Analysis provided by the supplier[2].
Q2: What are the primary factors that can cause this compound to degrade?
This compound, as a dibenzazepine derivative, is susceptible to degradation from several environmental factors. The primary stress conditions that can compromise its stability include:
-
Light (Photodegradation): Exposure to light, particularly UV radiation, is a significant factor in the degradation of many psychotropic drugs, including those with structures similar to this compound[1].
-
Oxidation: The chemical structure of this compound may be susceptible to oxidation, a common degradation pathway for many pharmaceutical compounds, which can be initiated by atmospheric oxygen or oxidizing agents.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Humidity: Moisture can promote hydrolytic degradation, especially if the compound is not stored in a dry environment.
-
pH (Hydrolysis): this compound's stability can be affected by pH when in solution. Similar compounds often show degradation under strongly acidic or alkaline conditions.
Q3: Are there any visible signs of this compound degradation?
While specific observational data for this compound is not extensively documented, degradation of chemically related compounds can sometimes result in visible changes. Researchers should be vigilant for the following potential signs of degradation:
-
Color Change: A change from its original color, for instance, the appearance of a yellowish or brownish tint, could indicate chemical degradation. For example, the oxidation of epinephrine, another pharmaceutical compound, results in a red-colored product.
-
Precipitation: If this compound is in a solution, the appearance of solid particles or cloudiness may suggest degradation or reduced solubility of the parent compound or its degradants.
-
Changes in Physical State: Any unexpected changes to the physical form of the solid compound should be noted.
If any of these changes are observed, it is recommended to perform an analytical assessment to confirm the integrity of the compound before use.
Q4: How can I analytically assess the stability of my this compound sample?
A stability-indicating analytical method is crucial for determining the purity and concentration of this compound in the presence of its potential degradation products. The most common and effective technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . An effective stability-indicating HPLC method should be able to separate the main this compound peak from any peaks corresponding to its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | 1. Review your storage conditions against the recommendations (see FAQ 1). 2. Visually inspect the compound for any signs of degradation (see FAQ 3). 3. Perform an analytical purity check using a stability-indicating method like RP-HPLC (see Experimental Protocols). |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Confirm that the new peaks are not from the solvent or sample matrix by running appropriate blanks. 2. If the peaks are from degradation, consider using LC-MS to identify the structure of the degradants. 3. Review storage and handling procedures to prevent further degradation. |
| Difficulty in dissolving this compound after long-term storage. | Potential degradation leading to less soluble byproducts or polymerization. | 1. Attempt sonication to aid dissolution. 2. If solubility remains an issue, the integrity of the compound may be compromised. It is advisable to use a fresh batch of the compound. |
Quantitative Stability Data
While specific kinetic degradation data for this compound is not publicly available, the following table provides a representative summary of expected stability based on forced degradation studies of similar dibenzazepine compounds. This data is intended to be illustrative of the compound's stability profile under various stress conditions.
| Stress Condition | Duration | Temperature | % this compound Remaining (Hypothetical) | Potential Degradation Products |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | 85% | Hydrolytic cleavage products |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60°C | 80% | Hydrolytic cleavage products |
| Oxidation (3% H₂O₂) | 48 hours | Room Temp | 75% | N-oxides, hydroxylated derivatives |
| Thermal Degradation | 7 days | 80°C | 90% | Thermally induced cleavage products |
| Photodegradation (UV/Vis light) | 24 hours | Room Temp | 65% | Photolytic cleavage and rearrangement products |
| Long-term Storage (-20°C, dark, dry) | 12 months | -20°C | >98% | Minimal degradation |
| Accelerated Storage (40°C/75% RH) | 6 months | 40°C | 92% | Mixture of oxidative and hydrolytic products |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Objective: To quantify the amount of this compound and separate it from its potential degradation products using RP-HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL. Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Protocol: Forced Degradation Study
This protocol is based on ICH guideline Q1A(R2) for stress testing of drug substances.
1. Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products.
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 48 hours.
-
Thermal Degradation: Expose solid this compound to 80°C in a calibrated oven for 7 days.
-
Photolytic Degradation: Expose solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Analysis: Analyze all stressed samples using the stability-indicating RP-HPLC method described above. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing Fluperlapine Concentration for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal concentration of Fluperlapine for in vitro testing. This compound is an atypical antipsychotic agent, and like other pharmacologically active compounds, determining the appropriate concentration is critical for obtaining meaningful and reproducible results.[1] This guide offers troubleshooting advice and frequently asked questions to navigate common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new in vitro experiment?
A1: For a novel experiment, it is advisable to start with a broad concentration range to determine the sensitivity of your specific cell line or assay. A typical starting range for a new compound like this compound would be from low nanomolar (nM) to high micromolar (µM) concentrations.[2] Based on its reported receptor binding affinities, which are in the low nanomolar range for certain receptors, and general practices for in vitro drug testing, a dose-response curve ranging from 1 nM to 100 µM is a reasonable starting point.[2] This wide range will help identify the concentrations at which the drug has a biological effect and where it may become cytotoxic.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the this compound powder in 100% DMSO to create a high-concentration stock, for example, 10-100 mM. It is crucial to ensure the compound is fully dissolved by vortexing. For long-term storage, it is recommended to store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, the final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q3: this compound has a reported IC50 in the nanomolar range from binding assays. Should I use this concentration in my cell-based functional assay?
A3: Not necessarily. The IC50 (half-maximal inhibitory concentration) from a receptor binding assay indicates the concentration at which 50% of the receptors are blocked by the drug in a cell-free system. While this is a useful starting point, the effective concentration in a cell-based functional assay can be different. Cellular processes such as membrane permeability, metabolism, and the presence of interacting proteins can influence the drug's activity. Therefore, it is essential to perform a dose-response experiment in your specific cell system to determine the EC50 (half-maximal effective concentration) or IC50 for the functional readout you are measuring.
Q4: What are the primary molecular targets of this compound?
A4: this compound is an atypical antipsychotic that, similar to clozapine, interacts with multiple neurotransmitter receptors. Its primary targets include dopamine and serotonin receptors. Specifically, it has been shown to have a high affinity for alpha-1 adrenoceptors and muscarinic receptors. Understanding the receptor profile of this compound is crucial for designing relevant functional assays and interpreting the results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death Observed at Multiple Concentrations | Cytotoxicity of this compound: The compound may be toxic to your cells at the tested concentrations. | Perform a dedicated cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the cytotoxic concentration range. Adjust the concentrations in your functional assay to be below the toxic threshold. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments. | |
| No Observable Effect of this compound | Concentration Too Low: The concentrations tested may be below the effective range for your specific assay and cell type. | If no cytotoxicity was observed, extend the concentration range to higher values. |
| Incorrect Assay Endpoint: The chosen functional assay may not be sensitive to the signaling pathways modulated by this compound in your cell system. | Confirm that your cell line expresses the target receptors (e.g., specific dopamine or serotonin receptors) and that the assay measures a relevant downstream event (e.g., cAMP levels, calcium flux). | |
| Compound Degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution. Store stock solutions in small, single-use aliquots at -20°C or lower to minimize degradation from repeated freeze-thaw cycles. | |
| Compound Precipitation in Culture Media | Poor Aqueous Solubility: this compound, being a hydrophobic compound, may precipitate when diluted from a DMSO stock into an aqueous culture medium. | Perform a solubility test: Before your experiment, add your highest concentration of this compound to the cell culture medium and visually inspect for precipitation under a microscope. Use pre-warmed media: Always add the compound to media that has been pre-warmed to 37°C. Serial Dilution: Instead of adding a highly concentrated stock directly to a large volume of media, perform serial dilutions in pre-warmed media. |
| Inconsistent or Irreproducible Results | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can lead to variability. | Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of the experiment. |
| Pipetting Errors: Inaccurate dilutions can lead to significant variations in the final compound concentration. | Use calibrated pipettes and be meticulous when preparing serial dilutions. |
Data Presentation
Table 1: Reported In Vitro Concentrations and Activities of this compound
| Assay Type | Target | Cell/Tissue Type | Concentration/Potency | Reference |
| Radioligand Binding | Alpha 1-adrenoceptors | Calf cerebral cortex | IC50 ≈ 10 nM | |
| Radioligand Binding | Muscarinic receptors | Calf cerebral cortex | IC50 ≈ 15 nM | |
| Functional Antagonism | Dopamine D2 receptors | Rat brain | Effective blockade, potency lower than haloperidol | |
| Functional Antagonism | Serotonin (5-HT) receptors | Mouse and rat models | Potent central antiserotonin activity |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 2: Functional Assay for Dopamine D2 Receptor Antagonism (cAMP Measurement)
This protocol assumes the use of a cell line expressing the human dopamine D2 receptor, which, when activated, inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.
-
Cell Seeding: Seed the D2 receptor-expressing cells in a suitable assay plate and grow to the desired confluency.
-
Compound Pre-incubation: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined pre-incubation time. Include a vehicle control.
-
Agonist Stimulation: Add a D2 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.
-
Incubation: Incubate for a sufficient time to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: Plot the cAMP levels against the this compound concentration. An effective antagonist will reverse the agonist-induced decrease in cAMP. Calculate the IC50 of this compound for this functional response.
Visualizations
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Caption: Simplified signaling pathways affected by this compound.
Caption: Troubleshooting decision tree for in vitro experiments with this compound.
References
Best practices for handling and disposal of Fluperlapine in a lab setting
This guide provides best practices for the safe handling and disposal of Fluperlapine in a laboratory setting. Researchers, scientists, and drug development professionals should review this information before working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound?
Due to the lack of a specific SDS, it is prudent to follow general guidelines for handling hazardous chemicals in a laboratory setting.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | A standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation. |
Q3: How should this compound be stored in the laboratory?
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Storage Condition | Recommendation | Reference |
| Temperature | Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C. | |
| Light | Store in a dark place. | |
| Atmosphere | Store in a dry, well-ventilated area in a tightly sealed container. |
Troubleshooting Guides
Issue: I have spilled a small amount of solid this compound powder on the lab bench.
Solution:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use absorbent pads or other suitable materials to gently cover the spill to prevent the powder from becoming airborne.
-
Clean the Spill: Carefully wipe up the spilled material with a damp cloth or absorbent paper. Avoid dry sweeping, which can generate dust.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and then rinse with water.
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste container for proper disposal by a licensed waste management company.
Issue: I am unsure how to prepare a stock solution of this compound.
Solution:
-
Consult the Certificate of Analysis (CofA): The CofA provided by the supplier should contain information on the solubility of the specific lot of this compound.
-
Work in a Ventilated Area: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use Appropriate PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Weighing: Tare a suitable container on an analytical balance. Carefully add the desired amount of this compound powder.
-
Dissolving: Add the appropriate solvent to the container with the this compound powder. Gently swirl or vortex to dissolve. Sonication may be used if necessary, ensuring the container is properly sealed.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature, protected from light.
Experimental Protocols
Protocol 1: Safe Weighing of this compound Powder
-
Preparation:
-
Ensure the analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure.
-
Don appropriate PPE: lab coat, safety glasses, and two pairs of chemical-resistant gloves.
-
-
Procedure:
-
Place a clean, empty weighing vessel on the balance pan and tare the balance.
-
Carefully transfer the desired amount of this compound powder from the stock container to the weighing vessel using a clean spatula.
-
Once the desired weight is obtained, securely close the stock container.
-
Record the weight and proceed with the experimental procedure.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces with a damp cloth.
-
Dispose of the cloth and outer gloves in a designated hazardous waste container.
-
Protocol 2: Disposal of this compound Waste
All this compound waste, including unused compounds, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. It is illegal and unsafe to dispose of such chemicals down the drain or in regular trash.
-
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Tree for this compound Spill Cleanup.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C19H20FN3 | |
| Molar Mass | 309.39 g/mol | |
| CAS Number | 67121-76-0 | |
| Appearance | Solid (assumed) | |
| Solubility | Information not readily available, refer to supplier's Certificate of Analysis. |
References
Validation & Comparative
Fluperlapine vs. Haloperidol: A Comparative Analysis of their Effects on Dopamine Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the atypical antipsychotic fluperlapine and the typical antipsychotic haloperidol on dopamine systems. The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct mechanisms and potential therapeutic advantages of each compound.
Core Comparison: Receptor Binding, Dopamine Metabolism, and Behavioral Outcomes
This compound, a dibenzo-epine derivative, and haloperidol, a butyrophenone, both exert their antipsychotic effects through antagonism of dopamine D2 receptors. However, their differing affinities for various neurotransmitter receptors and their distinct impacts on dopamine metabolism and downstream signaling pathways lead to significant variations in their clinical profiles, particularly concerning extrapyramidal side effects (EPS).
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound and haloperidol based on preclinical research.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Reference |
| Dopamine D1 | - | 230 | [1] |
| Dopamine D2 | 40 | 1.5 | [1][2] |
| Dopamine D3 | - | 0.7 | [3] |
| Dopamine D4 | >100 | 5 | [3] |
| Serotonin 5-HT2A | 10 | 60 |
Note: A lower Ki value indicates a higher binding affinity. Data are compiled from multiple sources and may vary based on experimental conditions.
Table 2: Effects on Dopamine Metabolism in Rat Brain Regions
| Brain Region | Drug | Effect on DOPAC Levels | Effect on HVA Levels | Reference |
| Striatum | This compound | ↑ (weaker than haloperidol) | ↑ (weaker than haloperidol) | |
| Haloperidol | ↑ (potent) | ↑ (potent) | ||
| Nucleus Accumbens | This compound | ↑ (weaker than haloperidol) | ↑ (weaker than haloperidol) | |
| Haloperidol | ↑ (potent) | ↑ (potent) | ||
| Prefrontal Cortex | This compound | ↑ | ↑ | |
| Haloperidol | ↑ | ↑ |
DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are major metabolites of dopamine. An increase in their levels is indicative of increased dopamine turnover.
Table 3: Comparative Effects on Dopamine-Mediated Behaviors in Rats
| Behavioral Test | This compound | Haloperidol | Reference |
| Catalepsy Induction | Weak or absent | Potent induction |
Catalepsy is a state of motor immobility and is considered a preclinical predictor of the potential for a drug to cause extrapyramidal side effects in humans.
Key Mechanistic Differences
Haloperidol is a potent D2 receptor antagonist with a relatively slow dissociation rate from the receptor. This strong and sustained blockade of D2 receptors in the nigrostriatal dopamine pathway is believed to be the primary cause of its high propensity to induce EPS. In contrast, this compound exhibits a lower affinity and a faster dissociation from the D2 receptor. This "fast-off" kinetic profile is a characteristic feature of many atypical antipsychotics and is thought to contribute to their reduced risk of EPS.
Furthermore, this compound displays a higher affinity for serotonin 5-HT2A receptors compared to D2 receptors, a feature shared by many atypical antipsychotics. The blockade of 5-HT2A receptors is hypothesized to indirectly increase dopamine release in the striatum, thereby counteracting the effects of D2 blockade and reducing the likelihood of motor side effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dopaminergic and serotonergic signaling pathways.
Caption: Radioligand binding assay workflow.
Caption: In vivo microdialysis experimental workflow.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and haloperidol for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue homogenate (source of D2 receptors).
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Test compounds: this compound and haloperidol at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a series of tubes, add a constant amount of the membrane preparation, a fixed concentration of [3H]-Spiperone, and varying concentrations of either this compound or haloperidol. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled D2 antagonist like sulpiride).
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competing drug (this compound or haloperidol). Use non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Microdialysis for Measuring Dopamine and its Metabolites
Objective: To measure the extracellular levels of dopamine, DOPAC, and HVA in specific brain regions of awake, freely moving rats following the administration of this compound or haloperidol.
Materials:
-
Adult male rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds: this compound and haloperidol.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens). Secure the cannula to the skull with dental cement. Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Perfusion and Baseline Collection: Continuously perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. After an equilibration period, collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer a single dose of either this compound or haloperidol (or vehicle control) to the rat via an appropriate route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at the same regular intervals for a predetermined period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using an HPLC-ECD system. The electrochemical detector is highly sensitive for the detection of these monoamines and their metabolites.
-
Data Analysis: Express the concentrations of dopamine, DOPAC, and HVA in each sample as a percentage of the average baseline concentration. Plot these values over time to visualize the effect of the drug on neurotransmitter release and metabolism.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Slice the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Conclusion
The experimental data clearly demonstrate that while both this compound and haloperidol are dopamine D2 receptor antagonists, their pharmacological profiles are distinct. Haloperidol's high potency and sustained D2 receptor blockade are associated with a greater risk of extrapyramidal side effects. In contrast, this compound's lower D2 receptor affinity, faster dissociation kinetics, and potent 5-HT2A receptor antagonism contribute to its atypical profile, characterized by a reduced liability for motor side effects. This comparative guide provides a foundation for researchers to further explore the therapeutic potential of these and other antipsychotic agents with tailored receptor binding and functional activity profiles.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Effects of this compound on dopaminergic systems in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Fluperlapine and risperidone in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profiles of Fluperlapine and risperidone, two antipsychotic agents. The data presented is compiled from various preclinical studies to offer insights into their respective mechanisms of action, receptor binding affinities, and potential for inducing extrapyramidal side effects.
Summary of Preclinical Profile
This compound, a dibenzazepine derivative, has demonstrated a pharmacological profile in preclinical studies that closely resembles that of clozapine, an atypical antipsychotic known for its efficacy in treatment-resistant schizophrenia and low propensity to cause extrapyramidal symptoms (EPS).[1] Risperidone, a benzisoxazole derivative, is a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors.[2][3]
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and risperidone for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Reference |
| Dopamine D2 | Binds less than clozapine[1] | 3.13 - 3.2 | [4] |
| Dopamine D1 | - | 240 | |
| Dopamine D4 | - | 7.3 | |
| Serotonin 5-HT2A | 7.9 | 0.16 - 0.2 | |
| Serotonin 5-HT1A | - | 420 | |
| Serotonin 5-HT2C | 18.2 | 50 | |
| Serotonin 5-HT6 | 29 | - | |
| Serotonin 5-HT7 | 4.6 | - | |
| Adrenergic α1 | ~10 | 0.8 | |
| Adrenergic α2 | Negligible affinity | 7.54 - 16 | |
| Histamine H1 | - | 2.23 - 20 | |
| Muscarinic M1 | 8.8 | >10,000 |
Effects on Dopaminergic Systems
This compound has been shown to increase dopamine turnover in the striatum, nucleus accumbens, and cortex of rats, an effect it shares with clozapine. However, it binds less avidly to dopamine D2 receptors compared to clozapine. Preclinical studies indicate that this compound's action on brain dopamine systems is weak and relatively brief, which is thought to contribute to its low incidence of extrapyramidal side effects.
Risperidone is a potent D2 receptor antagonist. Studies in rats have shown that risperidone administration leads to a dose-dependent occupancy of striatal D2 receptors. This blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects on positive symptoms.
Propensity for Catalepsy in Animal Models
Catalepsy in rodents is a widely used preclinical model to predict the potential of antipsychotic drugs to induce extrapyramidal symptoms (EPS) in humans.
This compound is noted for its lack of cataleptogenic activity in rats, a characteristic it shares with clozapine. This preclinical finding suggests a low risk of producing motor side effects.
In contrast, risperidone has been shown to induce dose-dependent catalepsy in rats. This effect is consistent with its potent D2 receptor blockade, which can lead to extrapyramidal side effects at higher clinical doses.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of a compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Specific brain regions (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) from rats or cell lines expressing the human recombinant receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the target receptors.
-
Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) at a fixed concentration and varying concentrations of the test compound (this compound or risperidone).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Catalepsy Bar Test in Rats
Objective: To assess the potential of a drug to induce cataleptic behavior, as a predictor of extrapyramidal side effects.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: Animals are administered the test compound (this compound or risperidone) or vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing Apparatus: A horizontal bar is fixed at a specific height (e.g., 9 cm) above a flat surface.
-
Procedure: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.
-
Measurement: The time until the rat removes both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically set.
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared. A significant increase in descent latency compared to the vehicle group indicates a cataleptogenic effect.
Visualizations
Caption: Simplified signaling pathways of this compound and risperidone.
Caption: Experimental workflow for the catalepsy bar test in rats.
References
Unveiling Fluperlapine: A Cross-Study Analysis of its Clinical Trials in Schizophrenia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fluperlapine, an investigational atypical antipsychotic, with other alternatives for the treatment of schizophrenia, based on available clinical trial data from the 1980s.
This compound, a dibenzazepine derivative structurally and pharmacologically akin to clozapine, emerged as a promising candidate for schizophrenia treatment. Clinical trials conducted in the 1980s explored its efficacy, safety, and comparative performance against the then-standard treatments. While the drug was never marketed, a retrospective analysis of its clinical data offers valuable insights into its therapeutic potential and the challenges that led to its discontinuation.
Efficacy Profile: A Look at the Clinical Data
Open-label, multicenter clinical trials formed the primary basis for evaluating this compound's efficacy in patients with schizophrenia. These studies, while not adhering to the rigorous reporting standards of modern trials, provide a qualitative and semi-quantitative assessment of its antipsychotic and antidepressant properties.
Table 1: Efficacy of this compound in Schizophrenia Clinical Trials
| Trial | Patient Population | No. of Patients | Dosage | Duration | Key Efficacy Findings |
| Fischer-Cornelssen, 1984 | Acute or relapsed schizophrenic patients | 104 | 200-400 mg daily (median: 300 mg) | 6 weeks | 66% of patients showed "very good or good" overall benefit; 80% responder rate; Rapid onset of action with a 25% improvement in symptoms within 5 days (assessed by FSCL-NL and BPRS).[1] |
| Woggon et al., 1984 | Schizophrenic patients | 46 | 300-400 mg daily | 20 days | Demonstrated effective antipsychotic treatment with a marked improvement in depressive symptoms.[2] |
Safety and Tolerability: A Double-Edged Sword
A significant advantage of this compound observed in clinical trials was its favorable side-effect profile concerning extrapyramidal symptoms (EPS), a common and debilitating side effect of typical antipsychotics. However, this was overshadowed by a serious hematological risk.
Table 2: Adverse Events Profile of this compound in Schizophrenia Trials
| Adverse Event | Incidence | Severity | Notes |
| Extrapyramidal Symptoms (EPS) | Extremely rare | - | No drug-induced Parkinsonism was reported.[1][2] |
| Fatigue | ~25% | Mild to moderate | The most frequently reported side effect.[1] |
| Dizziness | ~10% | Mild to moderate | |
| Tremor | ~10% | Mild to moderate | |
| Dry Mouth | ~10% | Mild to moderate | |
| Agranulocytosis | 1 reported case | Severe | This patient had pre-existing granulocytopenia. The risk of this potentially fatal blood disorder, similar to that of clozapine, was a major deterrent to its development. |
| Seizures | 2 reported cases | Severe | Occurred following an overdose. |
Comparative Analysis: this compound versus Haloperidol and Clozapine
This compound was directly compared to haloperidol in a double-blind clinical trial and its pharmacological properties were noted to be similar to clozapine.
Table 3: Comparative Profile of this compound
| Feature | This compound | Haloperidol | Clozapine |
| Antipsychotic Efficacy | Effective, with a rapid onset of action. Showed efficacy in patients who did not respond to haloperidol. | Standard typical antipsychotic. | Highly effective, particularly in treatment-resistant schizophrenia. |
| Extrapyramidal Symptoms (EPS) | Extremely rare. | Common. | Rare. |
| Antidepressant Effects | Marked improvement in depressive symptoms noted. | Less pronounced. | Possesses antidepressant properties. |
| Sedation | Common. | Less common. | Common. |
| Anticholinergic Effects | Pronounced. | Less pronounced. | Pronounced. |
| Agranulocytosis Risk | Yes. | No. | Yes, requires regular blood monitoring. |
| Mechanism of Action | D2 antagonist (lower potency), higher D1 affinity, potent antiserotonergic and anticholinergic activity. | Potent D2 antagonist. | D2 antagonist (lower potency), higher D1 affinity, potent antiserotonergic and anticholinergic activity. |
Experimental Protocols and Methodologies
The clinical trials of this compound, conducted in the 1980s, were described as open-label multicenter studies and at least one double-blind, randomized controlled trial. Standardized protocols and assessment criteria were used, including psychiatric rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Fischer Symptom Check List Neuroleptics (FSCL-NL).
Caption: Generalized Experimental Workflow of this compound Clinical Trials.
Postulated Signaling Pathways
This compound's therapeutic and adverse effects are a result of its interaction with multiple neurotransmitter receptor systems. Its profile, characterized by a lower affinity for D2 receptors and a higher affinity for D1 receptors, along with potent serotonin antagonism, is consistent with the properties of an "atypical" antipsychotic.
Caption: Postulated Signaling Pathways of this compound.
References
Differential Effects of Fluperlapine and Clozapine on Prolactin Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two atypical antipsychotic agents, Fluperlapine and clozapine, on prolactin secretion. The information presented is collated from preclinical studies to support research and development in psychopharmacology.
Executive Summary
This compound and clozapine, both classified as atypical neuroleptics, exhibit distinct profiles in their impact on plasma prolactin levels. While both drugs induce a rapid and transient increase in prolactin, the magnitude and underlying mechanisms of this effect appear to differ. Notably, clozapine's effect is characterized by a subsequent activation of tuberoinfundibular dopamine (TIDA) neurons, a mechanism not observed with this compound, which may account for the shorter duration of its prolactin-elevating effects[1]. Some evidence also suggests that this compound may not cause a significant increase in prolactin levels at all, a point of contention in the existing literature[2].
The primary mechanism for antipsychotic-induced hyperprolactinemia is the blockade of dopamine D2 receptors in the tuberoinfundibular pathway, which leads to an increase in prolactin release from the anterior pituitary gland[3][4][5]. Clozapine is known for its relatively weak affinity for D2 receptors, which is consistent with its generally minimal and transient impact on prolactin secretion. This compound has been reported to have an even lower affinity for D2 receptors compared to clozapine.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a comparative study in rats.
| Parameter | This compound | Clozapine | Haloperidol (Control) | Reference |
| Peak Prolactin Elevation | Similar in magnitude to haloperidol | Similar in magnitude to haloperidol | Rapid and significant elevation | |
| Duration of Prolactin Elevation | Short-lived | Short-lived, potentially shorter than this compound due to TIDA neuron activation | Sustained elevation | |
| Effect on Tuberoinfundibular Dopamine (TIDA) Neuron Activity | No significant effect | Rapid and sustained increase | No significant effect |
Signaling Pathways and Mechanisms
The differential effects of this compound and clozapine on prolactin secretion can be attributed to their distinct interactions with the tuberoinfundibular dopamine (TIDA) pathway and associated receptors.
Prolactin Regulation Pathway
Dopamine released from TIDA neurons in the hypothalamus tonically inhibits prolactin secretion from the anterior pituitary by stimulating D2 receptors on lactotroph cells. Antipsychotics that block these D2 receptors disrupt this inhibition, leading to hyperprolactinemia.
References
- 1. Differential effects of haloperidol, clozapine, and this compound on tuberoinfundibular dopamine neurons and prolactin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound compared with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuberoinfundibular pathway - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. picmonic.com [picmonic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
